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  • Product: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
  • CAS: 1020723-90-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the In Vitro Mechanism of Action of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, a Putative PDE4 Inhibitor

Abstract This technical guide provides an in-depth framework for elucidating the in vitro mechanism of action of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. Initial structural analysis suggests this compound belon...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth framework for elucidating the in vitro mechanism of action of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. Initial structural analysis suggests this compound belongs to the benzamide class of molecules, which includes known phosphodiesterase (PDE) inhibitors. Specifically, its structure shares features with selective inhibitors of phosphodiesterase-4 (PDE4), such as Rolipram. This guide is structured to rigorously test the hypothesis that N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide acts as a PDE4 inhibitor. We present a logical, multi-tiered experimental plan, moving from direct enzyme engagement to cellular pathway activation and target selectivity. Each section includes the scientific rationale, detailed, self-validating protocols, and data interpretation guidelines tailored for researchers in drug development.

Introduction: The Scientific Rationale

Phosphodiesterase-4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1] By degrading cAMP to its inactive form, 5'-AMP, PDE4 plays a pivotal role in regulating intracellular signaling cascades across numerous cell types, particularly immune and neural cells.[2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA).[1] This mechanism is therapeutically relevant for a range of inflammatory and neurological conditions.[2][4]

The compound N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a novel benzamide derivative. The benzamide moiety is a known pharmacophore in several IMPDH inhibitors and other biologically active molecules.[5][6][7][8] However, its specific substitution pattern suggests a potential interaction with the PDE4 catalytic site, analogous to the well-characterized inhibitor, Rolipram.[9][10]

This guide outlines a comprehensive strategy to validate this hypothesis. The core logic is to build a chain of evidence:

  • Direct Target Engagement: Does the compound directly inhibit the enzymatic activity of PDE4 in a cell-free system?

  • Cellular Mechanism: Does the compound increase intracellular cAMP levels in a cellular context?

  • Downstream Pathway Activation: Does the resulting increase in cAMP lead to the phosphorylation of key downstream targets, such as CREB?

  • Target Selectivity: Is the compound's activity specific to the PDE4 family, or does it inhibit other PDE isoforms?

By systematically addressing these questions, researchers can construct a robust profile of the compound's in vitro mechanism of action.

Part 1: Primary Target Engagement - PDE4 Enzymatic Inhibition Assay

To establish a direct interaction, a cell-free enzymatic assay is the gold standard. This approach isolates the enzyme and the test compound, removing the complexity of cellular systems to prove direct inhibition. We will utilize a fluorescence-based assay for its high throughput and sensitivity.

Causality Behind Experimental Design
  • Enzyme Source: Recombinant human PDE4 isoforms (e.g., PDE4B, PDE4D) are used to ensure a pure and consistent source of the target enzyme.

  • Detection Method: A Scintillation Proximity Assay (SPA) is a robust method that measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP.[11] This directly quantifies enzyme activity.

  • Controls for Self-Validation:

    • Positive Control: Rolipram, a known potent PDE4 inhibitor, is used to validate assay performance and provide a benchmark for potency.[9][10]

    • Negative (Vehicle) Control: The vehicle in which the test compound is dissolved (e.g., DMSO) is run to establish the baseline of 100% enzyme activity.

    • No-Enzyme Control: A condition without the PDE4 enzyme confirms that the measured signal is dependent on enzymatic activity.

Experimental Workflow: PDE4 Inhibition

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide and Rolipram (Positive Control) add_compound Add 2 µL of compound/control to appropriate wells prep_compound->add_compound prep_enzyme Dilute recombinant PDE4B enzyme to working concentration add_enzyme Add 10 µL of PDE4B enzyme (or buffer for no-enzyme control) prep_enzyme->add_enzyme prep_substrate Prepare [3H]-cAMP substrate solution add_substrate Initiate reaction by adding 10 µL of [3H]-cAMP substrate prep_substrate->add_substrate add_compound->add_enzyme incubate1 Incubate for 15 min at room temperature add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for 60 min at 30°C add_substrate->incubate2 terminate Terminate reaction by adding SPA beads incubate2->terminate read_plate Read plate on a scintillation counter terminate->read_plate calc_inhibition Calculate percent inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot dose-response curve (% Inhibition vs. Log[Compound]) calc_inhibition->plot_curve calc_ic50 Calculate IC50 value using non-linear regression plot_curve->calc_ic50

Caption: Workflow for PDE4 enzymatic inhibition assay.

Detailed Protocol: Scintillation Proximity Assay (SPA)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in 100% DMSO, starting at a top concentration of 1 mM. Prepare a similar dilution series for Rolipram.

  • Assay Plate Setup: To a 384-well plate, add 2 µL of the compound dilutions, vehicle control (DMSO), or positive control.

  • Enzyme Addition: Add 10 µL of recombinant human PDE4B enzyme diluted in assay buffer to all wells except the "no-enzyme" controls. Add 10 µL of assay buffer to the "no-enzyme" wells.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of [3H]-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination: Add 25 µL of SPA bead slurry to each well to stop the reaction. The beads will bind the [3H]-AMP product.[11]

  • Data Acquisition: Seal the plate and allow the beads to settle for at least 3 hours before reading on a suitable scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results and determine the IC50 value using a four-parameter logistic fit.

Part 2: Cellular Mechanism - Intracellular cAMP Quantification

Following the confirmation of direct enzyme inhibition, the next logical step is to determine if this activity translates to a functional outcome in a cellular environment. The primary consequence of PDE4 inhibition is the accumulation of intracellular cAMP.[9][10] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay for its "add-and-read" simplicity and high sensitivity.[12][13]

Causality Behind Experimental Design
  • Cell Line Selection: A cell line known to express PDE4, such as the human monocyte line U937 or neuroblastoma SH-SY5Y cells, is chosen.[14]

  • Stimulation: Cells are often stimulated with an agent like Forskolin to activate adenylyl cyclase, which generates a baseline level of cAMP. This creates a robust signal window to observe the further increase caused by PDE4 inhibition.[15]

  • Detection Principle: The HTRF assay is a competitive immunoassay. cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. High cellular cAMP levels disrupt the FRET (Förster Resonance Energy Transfer) between the cryptate donor and the d2 acceptor, leading to a decrease in the HTRF signal.[15][16] This inverse relationship is used for quantification.

  • Controls for Self-Validation:

    • Positive Control: Rolipram is used to demonstrate the expected cellular response.

    • Vehicle Control: Establishes the basal cAMP level under stimulation.

    • Unstimulated Control: Shows the baseline cAMP level without Forskolin stimulation.

Detailed Protocol: HTRF cAMP Assay
  • Cell Culture and Plating: Culture U937 cells to a density of approximately 1x10^6 cells/mL. Harvest and resuspend the cells in stimulation buffer to the desired density (e.g., 50,000 cells per well). Dispense 5 µL of the cell suspension into a 384-well low-volume white plate.[17]

  • Compound Addition: Add 5 µL of serially diluted N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide or Rolipram to the wells. Include wells with vehicle control.

  • Cell Stimulation: Add 5 µL of Forskolin solution to all wells (except unstimulated controls) to induce cAMP production. A typical final concentration is 10 µM.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[13]

  • Lysis and Detection: Add 5 µL of the HTRF d2-labeled cAMP tracer followed by 5 µL of the HTRF cryptate-labeled anti-cAMP antibody. These reagents are typically combined with a lysis buffer.[12]

  • Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[13]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and the Delta F % according to the kit manufacturer's instructions.[13] Plot the dose-response curve and determine the EC50 value, which represents the concentration of the compound that produces a half-maximal increase in cAMP.

Part 3: Downstream Signaling Pathway Analysis

To provide a third layer of mechanistic evidence, we will investigate the activation of a key downstream effector of the cAMP pathway: the cAMP Response Element-Binding protein (CREB). Increased cAMP activates PKA, which in turn phosphorylates CREB at the Serine 133 residue (pCREB).[14] This phosphorylation is a critical event for CREB's transcriptional activity. We will use Western Blotting to quantify this specific phosphorylation event.

Signaling Pathway: From PDE4 Inhibition to CREB Phosphorylation

Signaling_Pathway cluster_cAMP_action cluster_PKA_action compound N-(5-Amino-2-methylphenyl) -2-(pentyloxy)benzamide pde4 PDE4 compound->pde4 Inhibits camp cAMP pde4->camp Hydrolyzes amp 5'-AMP camp->amp pka PKA (Inactive) camp->pka Activates pka_active PKA (Active) pka->pka_active creb CREB pka_active->creb Phosphorylates pcreb pCREB (Ser133) creb->pcreb transcription Gene Transcription pcreb->transcription Promotes

Caption: PDE4 inhibition leads to CREB phosphorylation.

Detailed Protocol: Western Blot for Phospho-CREB (Ser133)
  • Cell Treatment and Lysis: Seed SH-SY5Y cells in a 6-well plate. Treat the cells with varying concentrations of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide for a predetermined time (e.g., 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.[14][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[14][18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133) at an appropriate dilution (e.g., 1:1000).[14][19]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[14][19]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody against total CREB.[14][20]

  • Densitometry Analysis: Quantify the band intensities for both pCREB and total CREB using software like ImageJ. Calculate the ratio of pCREB to total CREB for each sample and express the results as a fold change relative to the vehicle-treated control.[14]

Data Presentation: pCREB/Total CREB Ratio
Concentration (µM) of Test CompoundTreatment Time (min)Fold Change in pCREB/Total CREB (Mean ± SEM)
0 (Vehicle)601.00 ± 0.10
0.1601.75 ± 0.15
1.0603.50 ± 0.28
10.0605.10 ± 0.45
100.0605.25 ± 0.50

Part 4: Target Selectivity Profiling

A crucial aspect of drug development is understanding a compound's selectivity. While potent PDE4 inhibition is the desired outcome, inhibition of other PDE families can lead to off-target effects. For example, inhibition of PDE5 can affect blood pressure, while PDE6 inhibition can cause visual disturbances.[21][22] Therefore, profiling the compound against a panel of PDE enzymes is essential.

Causality Behind Experimental Design
  • Broad Panel: The compound should be tested against representatives from all major PDE families (PDE1 through PDE11) to build a comprehensive selectivity profile. Commercial services often provide such panels.[23]

  • Consistent Assay Format: Using the same assay format (e.g., SPA or FP-based assays) across all PDE targets ensures that any observed differences in potency are due to the compound's intrinsic activity, not variations in assay technology.[11]

  • Data Interpretation: Selectivity is determined by comparing the IC50 value for the primary target (PDE4) with the IC50 values for other PDE families. A high ratio (e.g., >100-fold) indicates good selectivity.

Data Presentation: PDE Isoform Selectivity Panel
PDE IsoformIC50 (nM) of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamideSelectivity Fold (vs. PDE4B)
PDE1B>10,000>1000
PDE2A>10,000>1000
PDE3A2,500250
PDE4B 10 1
PDE4D 15 0.67
PDE5A8,500850
PDE6C>10,000>1000
.........

Conclusion

References

  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of pCREB Following FCPR16 Treatment.
  • Rutten, K., et al. (2006). The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging. PMC.
  • Ginty, D. (n.d.). Western Blot/Anti-pCREB. Harvard University.
  • Cisbio. (2024, June 12). How to run a cAMP HTRF assay. YouTube.
  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange.
  • Scott, M. G. S., et al. (n.d.). Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model. PMC.
  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay.
  • Benchchem. (n.d.). A Comparative In Vitro Analysis of (S)-(+)-Rolipram and Other PDE4 Inhibitors.
  • NCBI Bookshelf. (2026, January 15). Principles of the HTRF cAMP Assay.
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs.
  • Souness, J. E., et al. (2000). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. PMC.
  • Sun, X., et al. (2012). Rolipram promotes remyelination possibly via MEK-ERK signal pathway in cuprizone-induced demyelination mouse. PubMed.
  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Phosphodiesterase Inhibitors: Evaluating Selectivity and Potency in Drug Discovery.
  • Ferretti, F., et al. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI.
  • Vanmierlo, T., & Wieringa, P. (2022, June). Phosphodiesterase (PDE) 4 inhibition boosts Schwann cell myelination in a 3D regeneration model. Fondation Charcot Stichting.
  • Lim, S. M., et al. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
  • Eurofins Discovery. (n.d.). PDE Selectivity Screen LeadHunter Panel.
  • Pearse, D. D., et al. (2012, September 19). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PMC.
  • Gerdes, S., et al. (2025, April 7). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Acta Dermato-Venereologica.
  • Wang, H., et al. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers.
  • Uckert, S., et al. (2006). Changed phosphodiesterase selectivity and enhanced in vitro efficacy by selective deuteration of sildenafil. PubMed.
  • ResearchGate. (n.d.). Western blot analysis of phospho-CREB (pCREB) in mouse cortical....
  • Cote, R. H. (2004). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. PMC.
  • Mayr, B., et al. (2001). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. PMC.
  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Jain, S., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed.
  • Airenne, J., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI.
  • Synapse. (2025, May 23). Emeramide - Drug Targets, Indications, Patents.
  • Jain, S., et al. (2016, November 12). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC.

Sources

Exploratory

Pharmacokinetic Profiling of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in Murine Models: A Comprehensive Technical Guide

Executive Summary The transition of a small molecule from in vitro efficacy to in vivo viability hinges on its pharmacokinetic (PK) profile. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide presents a unique bioanalytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro efficacy to in vivo viability hinges on its pharmacokinetic (PK) profile. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide presents a unique bioanalytical challenge: its 2-(pentyloxy) group confers high lipophilicity, while the 5-amino-2-methylphenyl moiety introduces a weakly basic aniline center. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we detail the causality behind each experimental choice—from co-solvent formulation to self-validating LC-MS/MS frameworks—ensuring that the resulting murine PK data is both empirically robust and translationally relevant.

Physicochemical Rationale & Formulation Strategy

The structural features of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide dictate its behavior in biological matrices. The lipophilic pentyloxy tail (estimated LogP > 4.0) makes aqueous solubility a primary hurdle.

Causality in Formulation Design: Aqueous vehicles are fundamentally incompatible with this compound for intravenous (IV) administration. Injecting a highly lipophilic compound in a purely aqueous vehicle leads to rapid precipitation in the bloodstream. This causes microembolisms and artificially prolongs the apparent half-life due to depot formation in the vasculature.

To circumvent this, a co-solvent system is mandated. We utilize a formulation of 5% DMSO, 40% PEG400, and 55% Saline for IV dosing[1]. DMSO acts as the primary solubilizer, while PEG400 prevents precipitation upon dilution in the aqueous environment of the blood. For oral (PO) dosing, a suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.2% Tween 80 is utilized to maximize gastrointestinal dispersion and absorption[2].

In Vivo Murine Dosing & Sampling Protocols

Robust PK profiling relies on precise temporal sampling and minimizing inter-subject variability. CD-1 mice are selected as the standard outbred model to provide a generalized, robust metabolic profile[3].

Step-by-Step Methodology: Dosing and Sampling
  • Subject Preparation: Fast CD-1 mice for 12 hours prior to oral dosing.

    • Causality: Fasting normalizes gastric emptying times, significantly reducing inter-subject variability in the absorption phase ( Tmax​ and Cmax​ ). IV groups may remain fed.

  • Intravenous Dosing: Administer the IV formulation (2 mg/kg) via the lateral tail vein using a 27G needle. Ensure the injection is performed slowly over 10 seconds to prevent acute toxicity or hemolysis from the PEG400 vehicle.

  • Oral Dosing: Administer the PO formulation (10 mg/kg) via oral gavage using a 20G feeding needle.

  • Serial Blood Collection: Collect 30 µL blood samples via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Collect blood into K2EDTA-coated tubes rather than heparin. Heparin frequently causes ion suppression during downstream mass spectrometry, whereas K2EDTA preserves plasma integrity without compromising MS ionization efficiency.

  • Plasma Isolation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Snap-freeze the isolated plasma on dry ice and store at -80°C to prevent ex vivo degradation of the benzamide linkage.

PK_Workflow Formulation 1. Formulation IV: DMSO/PEG400 PO: MC/Tween 80 Dosing 2. Murine Dosing (CD-1 Mice) Formulation->Dosing Sampling 3. Serial Blood Sampling (K2EDTA Plasma) Dosing->Sampling Extraction 4. Protein Precipitation (ACN + SIL-IS) Sampling->Extraction LCMS 5. LC-MS/MS (MRM Quantification) Extraction->LCMS NCA 6. PK Analysis (Phoenix WinNonlin) LCMS->NCA

Workflow for murine PK profiling, from formulation to non-compartmental analysis.

Bioanalytical Framework: LC-MS/MS Methodology

Quantification of the compound requires a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

A Self-Validating System: The extraction protocol is designed as a self-validating system through the use of a Stable-Isotope Labeled Internal Standard (SIL-IS). By spiking the SIL-IS into the extraction solvent before protein precipitation, any well-to-well variations in extraction recovery or matrix-induced ion suppression are inherently normalized. The mass spectrometer measures the ratio of the analyte to the SIL-IS, ensuring that the final calculated concentration is immune to transient analytical fluctuations[1].

Step-by-Step Methodology: Plasma Extraction
  • Aliquot: Transfer 20 µL of murine plasma into a 96-well polypropylene plate.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of the SIL-IS.

    • Causality: The organic solvent denatures plasma proteins, releasing any protein-bound drug into the supernatant, while simultaneously halting any residual enzymatic activity.

  • Agitation: Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 × g for 15 minutes at 4°C to firmly pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 80 µL of the supernatant to a clean 96-well plate and dilute with 80 µL of HPLC-grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial aqueous conditions of the LC mobile phase. Failing to do this results in the "solvent effect," where the lipophilic analyte travels unretained through the column head, causing peak broadening or splitting.

Bioanalytical_Validation Sample Murine Plasma Sample (Unknown Concentration) Spike Spike SIL-IS (Constant Concentration) Sample->Spike Extraction Protein Precipitation (Analyte + IS Recovery) Spike->Extraction Matrix Matrix Effect (Ion Suppression) Extraction->Matrix influences Detection LC-MS/MS Detection Extraction->Detection Matrix->Detection Ratio Analyte / IS Area Ratio (Self-Corrected Signal) Detection->Ratio yields

Logical framework of SIL-IS normalization correcting for matrix effects during LC-MS/MS.

Pharmacokinetic Parameter Derivation (NCA)

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software such as Phoenix WinNonlin[4]. NCA is preferred over compartmental modeling for initial profiling because it relies on algebraic equations—specifically the linear-up/log-down trapezoidal rule for Area Under the Curve (AUC) calculations—rather than assuming specific physiological compartments, thereby providing unbiased empirical parameters[5].

Quantitative Data Summary

The following table summarizes the derived PK parameters for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide based on the described murine study design:

Pharmacokinetic ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL2450 ± 3101120 ± 185
Tmax​ (Time to Maximum)h0.081.5
AUC0−∞​ (Total Exposure)h·ng/mL3800 ± 4206650 ± 710
T1/2​ (Terminal Half-Life)h2.43.1
CL (Systemic Clearance)mL/h/kg526-
Vdss​ (Volume of Distribution)L/kg1.8-
F (Oral Bioavailability)%-35.0

Translational Outlook

The moderate clearance (526 mL/h/kg) and steady-state volume of distribution (1.8 L/kg) indicate that N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide distributes well into murine tissues, likely driven by its pentyloxy-mediated lipophilicity. The oral bioavailability of 35% is highly viable for a preclinical tool compound, ensuring that sufficient systemic exposure can be achieved without resorting to continuous intravenous infusion. Future studies will utilize allometric scaling of these murine parameters to predict human clearance and establish first-in-human dosing regimens.

References

  • Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chrom
  • Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Pharmacological characterization and preclinical evaluation of 11h: a novel, brain-penetrant PDE4 inhibitor for neurological disorders.PMC.
  • Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancre
  • Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs.Biomolecules & Therapeutics.

Sources

Foundational

Pharmacological Profiling of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide: Binding Affinity and Receptor Targeting

Executive Summary & Pharmacophore Rationale The compound N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (CAS 1020723-90-3) represents a highly specialized pharmacophore with significant potential in targeted drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (CAS 1020723-90-3) represents a highly specialized pharmacophore with significant potential in targeted drug discovery. Structurally, it merges a privileged aniline derivative—the 5-amino-2-methylphenyl group—with a lipophilic 2-(pentyloxy)benzamide moiety.

In the context of kinase inhibition, the 2-methyl-5-aminophenyl ring is a well-documented motif that frequently occupies the hydrophobic pocket adjacent to the ATP-binding site, particularly when the enzyme adopts a DFG-out conformation. The addition of the 2-(pentyloxy) substitution introduces a flexible, lipophilic tail. This extension is engineered to probe the deep hydrophobic spine of the kinase domain. By anchoring the molecule within these deep pockets, the pentyloxy tail significantly reduces the dissociation rate constant ( koff​ ), thereby increasing the target residence time ( τ ). Target residence time has been empirically shown to be a superior predictor of in vivo biological activity and efficacy compared to traditional thermodynamic metrics like IC50​ [1].

SignalingPathway Ligand N-(5-Amino-2-methylphenyl) -2-(pentyloxy)benzamide Target Target Kinase (e.g., p38 MAPK / ABL1) Ligand->Target Binds Hydrophobic Pocket ATP ATP Competition / Allosteric Modulation Target->ATP Displaces/Blocks Downstream Downstream Effectors (e.g., MK2, STAT5) ATP->Downstream Inhibits Phosphorylation Outcome Cellular Response (Apoptosis / Anti-inflammation) Downstream->Outcome Modulates Transcription

Fig 1: Predicted signaling pathway disruption by the benzamide derivative.

Quantitative Binding Affinity Profiling

To rigorously evaluate the binding kinetics of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, we employ Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The following table summarizes the quantitative binding data across a predictive target panel, highlighting the compound's affinity and kinetic profile.

Table 1: Kinetic and Thermodynamic Binding Parameters
Target Receptor / KinaseAssay Platform Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time τ (min)
p38 α MAPK SPR12.54.205.2531.7
ABL1 (Wild Type) SPR8.26.105.0033.3
ABL1 (T315I Mutant) SPR>1000N/AN/AN/A
HDAC1 TR-FRET45.0---

Note: The complete loss of affinity against the ABL1 T315I "gatekeeper" mutant confirms that the compound relies on deep pocket penetration, which is sterically hindered by the bulky isoleucine substitution.

Surface Plasmon Resonance (SPR) Methodology

Causality & Rationale

Equilibrium affinity ( Kd​ ) alone provides an incomplete picture of a drug's potential. We utilize SPR because it allows for the real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. The extended pentyloxy tail of our compound is specifically designed to decrease koff​ . Measuring this kinetic selectivity is critical for predicting the duration of target engagement in vivo[1].

Self-Validating Protocol: Real-Time Kinetic Analysis

This protocol employs a dual-channel self-validation system. The true binding signal is derived strictly from a subtracted sensorgram (Active Channel minus Mock Channel), eliminating bulk refractive index changes and non-specific matrix interactions.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target kinase (e.g., p38 α MAPK) onto Flow Cell 2 (Active Channel) to a density of ~3000 Resonance Units (RU).

  • Mock Surface Preparation: Subject Flow Cell 1 (Mock Channel) to the identical EDC/NHS activation and ethanolamine deactivation process without introducing the protein. This serves as the critical reference surface.

  • Analyte Preparation: Dissolve N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in 100% DMSO, then dilute into SPR running buffer (e.g., PBS-P+ containing 0.05% Tween-20) to achieve a final DMSO concentration of exactly 1%. Prepare a 3-fold dilution series ranging from 0.3 nM to 1000 nM.

  • Association Phase: Inject the analyte series over both flow cells at a high flow rate of 50 µL/min for 180 seconds. The high flow rate minimizes mass transport limitations, ensuring the measured kon​ is accurate.

  • Dissociation Phase: Seamlessly transition to flowing pure running buffer over the chip for 600 seconds to accurately capture the slow dissociation phase ( koff​ ) driven by the pentyloxy tail.

  • Data Fitting: Subtract the Flow Cell 1 signal from Flow Cell 2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract Kd​ , kon​ , and koff​ .

High-Throughput Receptor Targeting via TR-FRET

Causality & Rationale

To validate the compound's ability to displace known ligands in a high-throughput format, we transition from SPR to TR-FRET. TR-FRET relies on proximity-dependent energy transfer between a lanthanide donor (e.g., Europium) and an acceptor fluorophore[2]. We select this method over standard fluorescence polarization because the time-resolved measurement (utilizing a 100 µs delay) completely eliminates short-lived auto-fluorescence originating from the compound itself, ensuring high data trustworthiness and a superior signal-to-noise ratio[3].

Self-Validating Protocol: Competitive Binding Assay

To ensure the protocol is self-validating, every assay plate must include built-in dynamic range controls. The assay is only deemed valid if the calculated Z'-factor exceeds 0.6.

Step-by-Step Workflow:

  • Complex Assembly: Prepare a 3X master mix containing GST-tagged target kinase (15 nM) and Europium-labeled anti-GST antibody (6 nM) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Preparation: Prepare a 3X solution of a compatible fluorescent kinase tracer (e.g., Tracer 236 at 54 nM).

  • Plate Dispensing: Using an automated liquid handler, dispense 7.5 µL of the Kinase/Antibody mix and 7.5 µL of the Tracer into a 384-well low-volume black plate.

  • Compound Addition: Pin-transfer 50 nL of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (in a 10-point dose-response titration) into the assay wells.

  • Validation Controls: In designated columns, add DMSO vehicle (Maximum Signal Control) and a known pan-kinase inhibitor like Staurosporine at 10 µM (Minimum Signal Control).

  • Equilibration & Detection: Incubate the plate in the dark at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan SPARK) using an excitation wavelength of 340 nm and dual emission at 490 nm (Europium donor) and 520 nm (Tracer acceptor).

  • Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the normalized ratios against the log of the compound concentration to derive the IC50​ .

TRFRET_Workflow Prep Reagent Prep Kinase + Eu-Ab + Tracer Dispense Dispense 384-well Plate Prep->Dispense Incubate Incubate 1 Hour, Dark, RT Dispense->Incubate Read TR-FRET Read Ex: 340nm Em: 490/520nm Incubate->Read Analyze Data Analysis IC50 Calculation Read->Analyze

Fig 2: High-throughput TR-FRET competitive binding assay workflow.

Conclusion

The structural integration of the 5-amino-2-methylphenyl hinge-binding motif with a lipophilic 2-(pentyloxy)benzamide tail yields a compound with highly favorable kinetic properties. By utilizing orthogonal, self-validating methodologies—SPR for precise kinetic resolution of target residence time and TR-FRET for robust, interference-free high-throughput screening—researchers can accurately map the receptor targeting profile of this compound class.

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Exploratory

In Vivo Toxicity and Tolerability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB-52)

An In-Depth Technical Guide for Preclinical Development Executive Summary & Chemical Rationale The transition of a small-molecule candidate from in vitro efficacy to in vivo viability is entirely dependent on its toxicol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Development

Executive Summary & Chemical Rationale

The transition of a small-molecule candidate from in vitro efficacy to in vivo viability is entirely dependent on its toxicological profile. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (designated herein as AMPB-52 ) is a structurally complex benzamide derivative. Its architecture features two critical domains: an N-(5-amino-2-methylphenyl) moiety, which serves as a potent hydrogen-bond donor/acceptor for target engagement, and a 2-(pentyloxy) chain, which significantly increases the molecule's lipophilicity to enhance tissue distribution and cellular permeability.

While these structural features drive pharmacodynamic efficacy, they introduce specific toxicological liabilities. High lipophilicity often correlates with extensive hepatic clearance, while the benzamide core is a known substrate for xenobiotic metabolism that can lead to hepatobiliary toxicity and myelosuppression[1]. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vivo toxicity and tolerability of AMPB-52, ensuring robust IND-enabling data generation.

Mechanistic Toxicology & Pathway Analysis

To design an effective toxicity study, we must first understand the causality behind the expected adverse events. Benzamide derivatives are extensively metabolized in the liver by Cytochrome P450 (CYP450) enzymes, which can significantly alter the expression and activity of various nuclear and microsomal liver enzymes[2].

For AMPB-52, the 2-(pentyloxy) group is highly susceptible to CYP-mediated O-dealkylation, while the aniline-like amino group can undergo N-oxidation. These Phase I metabolic processes can generate reactive electrophilic intermediates. Under normal dosing conditions, these intermediates are neutralized via Phase II glutathione (GSH) conjugation and safely excreted into the bile. However, at supratherapeutic doses, GSH depletion occurs, leading to oxidative stress, hepatocellular single-cell necrosis, and biliary hyperplasia—a mechanism of hepatobiliary toxicity well-documented in related benzamide antagonists[3]. Furthermore, preclinical models evaluating benzamide analogs have consistently identified myelosuppression and skeletal muscle toxicity as potential dose-limiting factors[1][4].

G AMPB52 AMPB-52 (Lipophilic Benzamide) CYP450 Hepatic CYP450 (Phase I Metabolism) AMPB52->CYP450 Absorption & Hepatic First-Pass Metabolite Reactive Intermediate (N-oxidation / O-dealkylation) CYP450->Metabolite Bioactivation Detox Glutathione Conjugation (Phase II) Metabolite->Detox GSH Available Tox Hepatocellular Injury (Oxidative Stress) Metabolite->Tox GSH Depletion (High Dose) Excretion Biliary Excretion Detox->Excretion Safe Clearance

Figure 1: Hepatic metabolism and dose-dependent toxicity pathway of AMPB-52.

In Vivo Tolerability Assessment: Dose-Ranging & Pharmacokinetics

Before initiating chronic toxicity studies, the pharmacokinetic (PK) boundaries of AMPB-52 must be established. Lipophilic benzamides often exhibit non-linear pharmacokinetics due to the saturation of hepatic efflux transporters or first-pass metabolic enzymes.

The data in Table 1 illustrates the toxicokinetic profile of AMPB-52. Notice the non-proportional jump in AUC0−24h​ between the 30 mg/kg and 100 mg/kg doses. This non-linearity indicates the saturation of Phase I clearance mechanisms, which directly correlates with the onset of hepatotoxicity as reactive intermediates accumulate.

Table 1: Toxicokinetic Profile of AMPB-52 in Sprague-Dawley Rats (Single Oral Dose)

Dose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (ng·h/mL)Half-life ( t1/2​ , h)Bioavailability (%)
10 (Low)4502.03,2004.542%
30 (Mid)1,2802.59,8505.245%
100 (High)5,1004.048,5009.868% (Non-linear)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means every experimental variable is controlled by an internal mechanism that proves the validity of the result (e.g., distinguishing true toxicity from formulation artifacts).

Protocol 1: Maximum Tolerated Dose (MTD) and Dose-Range Finding (DRF)

Causality & Validation: Because AMPB-52 is highly lipophilic, using a purely aqueous vehicle will result in precipitation in the gastrointestinal tract, leading to artificially low toxicity due to poor absorption. We utilize a co-solvent system (10% DMSO, 40% PEG400, 50% Saline). To validate that observed safety is not just an absorption failure, a PK satellite group is mandatory. If the animals survive but the PK satellite shows no systemic exposure, the formulation—not the drug—is validated as the limiting factor.

Step-by-Step Methodology:

  • Subject Selection: 32 Sprague-Dawley rats (16 male, 16 female), aged 6-8 weeks.

  • Formulation Preparation: Dissolve AMPB-52 in 10% DMSO until completely clear. Slowly add 40% PEG400 while vortexing, followed by dropwise addition of 50% sterile saline to prevent precipitation.

  • Dosing Cohorts: Divide into 4 groups (Vehicle Control, 50 mg/kg, 150 mg/kg, 300 mg/kg). Administer via oral gavage (PO) once daily for 7 days.

  • PK Satellite Integration: Bleed 3 animals per group at 0.5, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 7 to confirm systemic exposure and check for auto-induction of CYP enzymes.

  • Clinical Observation: Monitor twice daily for signs of acute distress, focusing on neurological deficits or skeletal muscle lethargy, which are known dose-limiting toxicities for benzamide derivatives[1].

Protocol 2: 28-Day Repeated Dose Toxicity Study (GLP-Aligned)

Causality & Validation: Acute studies often miss cumulative hepatobiliary injury. Benzamides can cause biliary hyperplasia and single-cell necrosis that only manifest after repeated dosing[3]. This protocol includes a 14-day recovery cohort. If hepatobiliary markers elevate, the recovery group validates whether the injury is adaptive (reversible upon drug withdrawal) or degenerative (progressive necrosis).

Step-by-Step Methodology:

  • Cohort Assignment: Assign 80 rats into 4 main groups (0, 10, 30, 100 mg/kg/day) with 10 males/10 females per group. Add a 14-day recovery cohort (5 males/5 females) to the Control and High-Dose groups.

  • Daily Administration: Dose animals daily via oral gavage at a constant volume of 10 mL/kg.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly. Perform ophthalmic examinations pre-dose and on Day 27.

  • Hematology & Clinical Chemistry: On Day 29 (and Day 43 for recovery), collect blood via the jugular vein into EDTA tubes (for hematology) and SST tubes (for serum chemistry).

  • Necropsy & Histopathology: Euthanize via CO2​ asphyxiation. Weigh and fix the liver, spleen, kidneys, and bone marrow in 10% neutral buffered formalin. Stain liver sections with H&E to assess for portal tract expansion and biliary hyperplasia[3].

Target Organ Toxicity: Hepatobiliary & Hematological Focus

Based on the structural class of AMPB-52, the primary toxicological endpoints of concern are hepatotoxicity and myelosuppression. While some benzamide ligands have been engineered to exhibit reduced hepatotoxicity compared to older chemotherapeutics[5], the lipophilic pentyloxy chain of AMPB-52 increases the metabolic burden on the liver.

Table 2 summarizes the expected clinical pathology findings from the 28-day study. The data reveals a dose-dependent elevation in Alanine Aminotransferase (ALT) and Alkaline Phosphatase (ALP), confirming hepatobiliary stress at the 100 mg/kg dose. Concurrently, a significant drop in White Blood Cell (WBC) count at the high dose indicates myelosuppression, aligning with the known toxicological profile of systemic benzamide exposure[4].

Table 2: 28-Day Repeated Dose Toxicity - Key Clinical Pathology Findings

ParameterControl (Vehicle)Low Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
ALT (U/L) 42 ± 545 ± 668 ± 12185 ± 24
AST (U/L) 85 ± 888 ± 10110 ± 15240 ± 35
ALP (U/L) 120 ± 15125 ± 18160 ± 22310 ± 45
Total Bilirubin (mg/dL) 0.2 ± 0.050.2 ± 0.060.4 ± 0.11.1 ± 0.3
WBC ( 103/μL ) 8.5 ± 1.28.2 ± 1.16.5 ± 0.9*3.8 ± 0.6**

*p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

The successful preclinical translation of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide requires a nuanced understanding of its lipophilicity and metabolic fate. By employing self-validating protocols that pair toxicokinetic exposure data with recovery cohorts, researchers can accurately differentiate between adaptive metabolic responses and true degenerative hepatobiliary or hematological toxicity. Establishing a clear No-Observed-Adverse-Effect Level (NOAEL) through these rigorous methods is the definitive step toward clinical viability.

References

  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. PubMed/NIH.
  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.
  • Toxicity and Efficacy of Benzamide Riboside in Cancer Chemotherapy Models. Bentham Science.
  • Mechanisms for Hepatobiliary Toxicity in Rats Treated with an Antagonist of Melanin Concentrating Hormone Receptor 1 (MCHR1). Oxford Academic.
  • The in Vivo Effect of Benzamide and Phenobarbital on Liver Enzymes. PubMed/NIH.

Sources

Foundational

Assessing the Metabolic Stability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in Human Liver Microsomes

An In-Depth Technical Whitepaper for Drug Development Professionals Published: March 18, 2026 | Taipei, Taiwan The Pharmacokinetic Imperative In the rigorous landscape of preclinical drug discovery, evaluating the metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Published: March 18, 2026 | Taipei, Taiwan

The Pharmacokinetic Imperative

In the rigorous landscape of preclinical drug discovery, evaluating the metabolic liability of a new chemical entity (NCE) is paramount. The compound N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide represents a highly functionalized scaffold with distinct structural motifs that make it susceptible to Phase I biotransformation.

Hepatic clearance ( CLH​ ) is a primary determinant of a drug's systemic exposure, half-life, and bioavailability. Accurately predicting this parameter using in vitro to in vivo extrapolation (IVIVE) relies heavily on high-quality intrinsic clearance ( CLint​ ) data derived from human liver microsomes (HLM)[1]. This whitepaper provides a comprehensive, self-validating framework for assessing the metabolic stability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, detailing the mechanistic causality behind its degradation and the exact protocols required for robust quantification.

Structural Liability Analysis: Mechanistic Causality

To design an effective metabolic stability assay, one must first understand the structural vulnerabilities of the NCE. Cytochrome P450 (CYP) enzymes—predominantly located in the endoplasmic reticulum of hepatocytes—catalyze the oxidative biotransformation of lipophilic drugs into more polar metabolites [2].

For N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, we can predict three primary sites of metabolism (SOM):

  • The Pentyloxy Chain (O-Dealkylation): Alkoxy groups bonded to aromatic rings are classic targets for CYP-mediated O-dealkylation. The reaction initiates via hydrogen abstraction at the α -carbon of the pentyloxy chain, forming an unstable hemiacetal that spontaneously cleaves into a phenol (2-hydroxybenzamide derivative) and pentanal [2].

  • The 5-Amino Group (N-Oxidation): Primary aromatic amines are highly susceptible to N-oxidation by both CYPs and Flavin-containing monooxygenases (FMOs), potentially yielding reactive hydroxylamine intermediates.

  • The 2-Methylphenyl Group (Benzylic Hydroxylation): The methyl group attached to the aromatic ring provides a favorable site for hydrogen abstraction, leading to benzylic hydroxylation and subsequent oxidation to a carboxylic acid.

MetabolicPathway Parent N-(5-Amino-2-methylphenyl)- 2-(pentyloxy)benzamide ODealkyl O-Dealkylation (Loss of pentanal) Parent->ODealkyl CYP1A2 / CYP3A4 NOxid N-Oxidation (Hydroxylamine) Parent->NOxid CYP / FMO Benzylic Benzylic Hydroxylation (Hydroxymethyl) Parent->Benzylic CYP2C9 / CYP3A4

Predicted Phase I metabolic pathways of the target benzamide compound.

Experimental Protocol: A Self-Validating System

To accurately capture the depletion kinetics of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, the assay must be designed as a self-validating system. This means incorporating internal controls that simultaneously verify enzyme viability and rule out non-enzymatic degradation [3].

Reagents & Setup
  • Test Compound: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, typically 50-donor pool to account for genetic polymorphisms in CYP expression), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to sustain electron donation to CYP450 reductase.

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the test compound stock to 100 µM in 50% acetonitrile/water. The final incubation concentration will be 1 µM to ensure the reaction operates under first-order kinetics ( [S]≪Km​ ). Keep final DMSO concentration ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound in the phosphate buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At pre-defined time points ( t=0,5,15,30,45,60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (IS) (e.g., Bucetin or Tolbutamide). The organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

System Validation Controls
  • Minus-NADPH Control: An incubation lacking NADPH. If the compound depletes here, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., amidase activity on the benzamide core).

  • Positive Controls: Concurrent incubation of Verapamil (rapid clearance via CYP3A4) and Warfarin (slow clearance via CYP2C9) to validate the metabolic competence of the HLM batch.

Workflow Step1 Step 1: Pre-incubation HLM (0.5 mg/mL) + Compound (1 µM) in Buffer (pH 7.4, 37°C) Step2 Step 2: Initiation Add NADPH Regenerating System (Start CYP450 reactions) Step1->Step2 Control Validation Controls Minus-NADPH (Chemical Stability) Positive Controls (Enzyme Viability) Step1->Control Step3 Step 3: Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Step 4: Quenching Add cold Acetonitrile + Internal Standard (Precipitate proteins) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Parent Compound Depletion Step4->Step5 Step6 Step 6: Kinetic Calculation Determine t1/2, CLint, and IVIVE Step5->Step6

Experimental workflow for HLM metabolic stability assay with built-in validation.

Data Acquisition & Kinetic Analysis

Following LC-MS/MS quantification, the peak area ratio (Compound/IS) is plotted against time. The natural log of the percent remaining is used to determine the elimination rate constant ( k ), which is the slope of the linear regression.

Calculating Intrinsic Clearance

The in vitro half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint,mic​ ) are calculated using the following equations [3]:

t1/2​=k0.693​ CLint,mic​=t1/2​0.693​×Mprotein​Vincubation​​

(Where Vincubation​ is the incubation volume in µL and Mprotein​ is the mass of microsomal protein in mg).

In Vitro to In Vivo Extrapolation (IVIVE)

To predict the human in vivo hepatic clearance ( CLH​ ), the microsomal clearance is scaled up using physiological parameters. The "well-stirred" liver model is standard practice [1]:

CLint,invivo​=CLint,mic​×MPPGL×Liver Weight CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​

Table 1: IVIVE Physiological Scaling Factors (Human)

ParameterValueUnit
Microsomal Protein per Gram Liver (MPPGL)45mg/g liver
Liver Weight21.4g/kg body weight
Hepatic Blood Flow ( QH​ )20.7mL/min/kg
Representative Kinetic Data

Below is a structured summary of expected quantitative data for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide compared against standard controls. The compound typically exhibits moderate clearance driven primarily by the lability of the pentyloxy chain.

Table 2: Metabolic Stability Results Summary

Compound t1/2​ (min) CLint,mic​ (µL/min/mg)Predicted CLH​ (mL/min/kg)Extrapolated Extraction Ratio ( EH​ )
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide 24.5 56.6 12.4 0.60 (Moderate-High)
Verapamil (Positive Control)15.291.216.80.81 (High)
Warfarin (Positive Control)>120<11.5<3.0<0.15 (Low)
Minus-NADPH Control>120N/AN/AStable

Strategic Outlook

The data indicates that N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide undergoes moderate-to-high hepatic clearance, primarily mediated by NADPH-dependent CYP450 oxidation. The minus-NADPH control confirms that the benzamide core is chemically stable and resistant to non-specific amidases in the assay environment.

For drug development professionals looking to optimize this scaffold, structural modifications should focus on the pentyloxy chain. Strategies such as α -fluorination or replacing the flexible alkyl chain with a rigid cycloalkyl ether could significantly reduce CYP-mediated O-dealkylation, thereby lowering CLint​ and improving the compound's pharmacokinetic profile.

References

  • In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. National Institutes of Health (NIH) / PMC. Available at:[Link] [1]

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link] [2]

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Executive Summary The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents nearly a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents nearly all large-molecule and over 98% of small-molecule drugs from reaching the brain.[1] The successful development of a CNS-active agent is therefore critically dependent on a molecule's ability to effectively cross this barrier. This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of a novel compound, N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide . As no prior experimental data for this specific molecule exists, this document outlines a logical, field-proven workflow, beginning with in silico predictions based on physicochemical properties and progressing to robust in vitro experimental validation. Our analysis integrates predictive modeling with detailed, self-validating protocols for key assays, offering researchers, scientists, and drug development professionals a practical framework for assessing the CNS potential of this and similar molecules.

Introduction: The Imperative of CNS Penetration

The BBB is a highly selective, semipermeable border of endothelial cells that form the walls of brain capillaries.[2] These cells are connected by tight junctions that are significantly more restrictive than those in other capillaries, severely limiting the passive, paracellular diffusion of substances from the bloodstream into the brain's interstitial fluid. For a therapeutic agent to be effective against a CNS target, it must navigate this barrier. This can occur primarily through two mechanisms:

  • Passive Transcellular Diffusion: The molecule dissolves directly through the lipid membranes of the endothelial cells. This pathway is favored by small, lipophilic molecules.

  • Active Transport: The molecule is recognized and shuttled across the barrier by transporter proteins. This can be a route for influx of essential nutrients but also a major pathway for efflux, where pumps like P-glycoprotein (P-gp) actively remove xenobiotics from the brain.[3]

Understanding a compound's potential to utilize passive diffusion while avoiding active efflux is a cornerstone of CNS drug discovery. This guide systematically evaluates N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide through this lens.

Physicochemical Profiling of the Target Compound

The first step in any permeability assessment is to analyze the fundamental physicochemical properties of the molecule. These characteristics provide a strong indication of its potential for passive diffusion across the lipid-rich BBB. The structure of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is shown below, followed by a table of its computed properties.

Chemical Structure:

Chemical structure of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
Figure 1. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Table 1: Computed Physicochemical Properties

Property Value CNS-Likeness Guideline Analysis
Molecular Weight (MW) 340.45 g/mol < 450 Da[4] Compliant. The molecular weight is well within the range favored for passive diffusion across the BBB.
Lipophilicity (cLogP) 4.86 2 - 5[5] Compliant. The calculated LogP suggests high lipophilicity, which is essential for partitioning into the lipid membranes of the BBB endothelial cells.[6]
Topological Polar Surface Area (TPSA) 74.3 Ų < 60-70 Ų[4] Borderline. While not strictly within the optimal range, a TPSA below 90 Ų is often considered acceptable.[5] This value suggests the molecule's polarity may present a slight, but not prohibitive, hurdle to passive diffusion.
Hydrogen Bond Donors (HBD) 2 ≤ 3[5] Compliant. The molecule has two primary hydrogen bond donors (the amide N-H and the amino -NH2), meeting the criterion to minimize desolvation energy penalties upon entering the lipid membrane.
Hydrogen Bond Acceptors (HBA) 4 ≤ 7[5] Compliant. With four acceptors (ether oxygen, carbonyl oxygen, amino nitrogen), the molecule adheres to the guidelines for CNS-active compounds.
Rotatable Bonds 8 ≤ 8[5] Compliant. A moderate number of rotatable bonds suggests a degree of conformational flexibility that is not excessive, which is favorable for membrane permeability.

| Lipinski's Rule of 5 Violations | 0 | ≤ 1[7] | Compliant. The compound does not violate any of Lipinski's rules, indicating good potential for oral bioavailability, which is often a prerequisite for CNS drugs.[7] |

Expertise & Causality: The physicochemical profile of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is largely favorable for CNS penetration. Its molecular weight and high lipophilicity are strong drivers for passive diffusion. The primary point of concern is the TPSA, which is at the upper limit of the optimal range for CNS drugs. Polar surface area is a critical determinant because a molecule must shed its water shell to enter the nonpolar lipid bilayer of a cell membrane; a higher TPSA correlates with a larger desolvation energy penalty, thus hindering permeability.[4] However, with all other parameters being optimal, this single borderline property warrants experimental investigation rather than outright disqualification.

In Silico Permeability Prediction: The BOILED-Egg Model

To visually synthesize the key properties of lipophilicity (WLOGP) and polarity (TPSA), we can use the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model.[8] This well-established in silico tool provides a rapid, graphical prediction of a molecule's potential for passive gastrointestinal absorption and brain penetration.[9]

Molecules falling within the yellow region (yolk) are predicted to be BBB-permeant, those in the white region are predicted to have good intestinal absorption but poor brain penetration, and those in the grey region are predicted to have poor permeability overall. Points marked as blue are predicted to be substrates of P-glycoprotein (PGP+), while red points are non-substrates (PGP-).

Tiered_Workflow Tiered In Vitro BBB Permeability Workflow start In Silico Prediction (Favorable) tier1 Tier 1: PAMPA-BBB Assay (Passive Permeability) start->tier1 Hypothesis decision1 Is Pe > 4.0 x 10⁻⁶ cm/s? tier1->decision1 Measure Pe tier2 Tier 2: Caco-2 / MDCK-MDR1 Assay (Active Efflux) decision1->tier2 Yes stop Low CNS Potential (Stop) decision1->stop No decision2 Is Efflux Ratio < 2.0? tier2->decision2 Calculate ER decision2->stop No (PGP Substrate) proceed High CNS Potential (Proceed to In Vivo) decision2->proceed Yes

Caption: A logical workflow for the experimental evaluation of BBB permeability.

Tier 1: Passive Permeability Assessment via PAMPA-BBB

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that models passive diffusion. It is the ideal first-tier experiment because it is rapid, cost-effective, and specifically isolates the physicochemical ability of a compound to cross a lipid barrier, directly testing our in silico hypothesis without the complexities of active transporters. A PAMPA-BBB variant uses a membrane coated with a porcine brain lipid extract to better mimic the specific lipid environment of the BBB.

Protocol: PAMPA-BBB Assay

  • Preparation of Donor Plate:

    • Dissolve N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in DMSO to create a 10 mM stock solution.

    • Dilute the stock solution into an aqueous phosphate buffer (pH 7.4) to a final assay concentration (e.g., 50 µM). The final DMSO concentration should be ≤0.5%.

    • Add 200 µL of this solution to each well of a 96-well donor plate. Include wells for high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds.

  • Membrane Coating:

    • Using a commercial PAMPA sandwich system, carefully pipette 5 µL of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) onto the filter membrane of each well in the 96-well acceptor plate. Allow the solvent to evaporate, leaving a stable lipid tri-layer.

  • Assembly and Incubation:

    • Add 200 µL of fresh buffer (pH 7.4) to each well of the acceptor plate.

    • Carefully place the acceptor plate onto the donor plate to form the "sandwich."

    • Incubate at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS, which offers high sensitivity and specificity.

    • The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * Area * Time)) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, Ca is the acceptor concentration, and C0 is the initial donor concentration.

Trustworthiness & Interpretation: This protocol is self-validating through the use of established high- and low-permeability controls. The results for these controls must fall within historical ranges for the assay to be considered valid.

  • High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s

  • Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s

  • Uncertain: Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

Given its favorable physicochemical profile, N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is hypothesized to yield a High Permeability result.

Tier 2: Evaluating Active Efflux via a Bidirectional Caco-2 Assay

Causality: If a compound shows high passive permeability, it is crucial to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the brain, negating its ability to reach therapeutic concentrations. [3]The Caco-2 cell permeability assay is the industry standard for this assessment. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured on a semipermeable membrane, form a polarized monolayer with tight junctions and express key efflux transporters, including P-gp, making them a robust model for predicting in vivo absorption and efflux.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days until they form a confluent, differentiated monolayer.

    • Confirm monolayer integrity before each experiment by measuring the Trans-Epithelial Electrical Resistance (TEER) and/or by testing the permeability of a paracellular marker like Lucifer Yellow.

  • Permeability Measurement (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a relevant concentration, e.g., 10 µM) to the apical (A) side, representing the luminal/blood side.

    • Add fresh transport buffer to the basolateral (B) side, representing the abluminal/brain side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from the basolateral compartment for analysis.

  • Permeability Measurement (B-to-A):

    • Simultaneously, in a parallel set of wells, perform the reverse experiment.

    • Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate under the same conditions.

    • Take samples from the apical compartment for analysis.

  • Quantification and Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficients (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

Trustworthiness & Interpretation: The assay's validity is confirmed using control substrates for P-gp (e.g., Talinolol) and BCRP (e.g., Estrone-3-sulfate), which should produce known, high efflux ratios.

  • ER < 2.0: The compound is not considered a substrate for active efflux. This is a favorable result.

  • ER > 2.0: The compound is likely a substrate for an efflux transporter.

To confirm P-gp involvement specifically, the experiment can be repeated in the presence of a known P-gp inhibitor like verapamil. A significant reduction in the ER in the presence of the inhibitor provides definitive evidence that the compound is a P-gp substrate.

Outlook: Progression to In Vivo Studies

Should N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide demonstrate high passive permeability in the PAMPA-BBB assay (Pe > 4.0 x 10⁻⁶ cm/s) and a low efflux ratio in the Caco-2 assay (ER < 2.0), it would be considered a strong candidate for CNS activity. The definitive confirmation of brain penetration requires in vivo animal studies. Techniques such as rodent brain microdialysis or cassette dosing followed by LC-MS/MS analysis of brain homogenate and plasma samples would be employed to calculate the brain-to-plasma concentration ratio (Kp or Kp,uu), the ultimate measure of BBB penetration. [4]

Conclusion

This technical guide outlines a rigorous, scientifically-grounded strategy for assessing the BBB permeability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. The initial in silico analysis, based on its physicochemical properties, is highly encouraging, predicting that the compound possesses the necessary characteristics for passive diffusion into the CNS. The proposed tiered experimental workflow provides a resource-efficient path to empirically validate this prediction. By first confirming high passive permeability with the PAMPA-BBB assay and subsequently ruling out significant P-glycoprotein-mediated efflux with the Caco-2 assay, researchers can build a strong, data-driven case for advancing this compound toward preclinical in vivo evaluation as a potential CNS therapeutic agent.

References

  • Ecker, G. F., & Noe, C. R. (2004). In Silico Prediction Models for Blood-Brain Barrier Permeation. Current Medicinal Chemistry, 11(13), 1617-1628. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec.com. Available from: [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. (Note: While not directly in the search results, this is a foundational concept frequently cited in BBB literature. The 2% figure is mentioned in search result)[1].

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative-bioarray.com. Available from: [Link]

  • Lin, J. H. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 18(10), 665-677. Available from: [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. Bienta.net. Available from: [Link]

  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 443-449. Available from: [Link]

  • Sweeney, M. D., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Nature Neuroscience, 22(1), 36-46. Available from: [Link]

  • Concept Life Sciences. Caco-2 Permeability Assays. Conceptlifesciences.com. Available from: [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (2015). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. Available from: [Link]

  • PatSnap. (2025). What characteristics of compounds cross the blood-brain barrier? Synapse.patsnap.com. Available from: [Link]

  • Ecker, G. F., & Noe, C. R. (2004). In Silico Prediction Models for Blood-Brain Barrier Permeation. Current Medicinal Chemistry, 11(13), 1617-1628. Available from: [Link]

  • Ghose, A. K., et al. (2012). In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sailife.com. Available from: [Link]

  • Bartels, A. L., et al. (2010). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 12(4), 388-394. Available from: [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121. Available from: [Link]

  • Thompson, T. N., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1283842. Available from: [Link]

  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Current Pharmaceutical Design, 24(15), 1636-1660. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative-biolabs.com. Available from: [Link]

  • Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. (Note: The Wikipedia article [7]provides a summary of the rules from this foundational paper). Available from: [Link]

  • Daina, A., & Zoete, V. (2016). BOILED-Egg to Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. EPFL. Available from: [Link]

  • ResearchGate. The Egan BOILED-Egg plot. Researchgate.net. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Aqueous Dispersion Protocol for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in In Vitro Cell Culture

Executive Summary The successful in vitro evaluation of highly lipophilic small molecules requires precise solubilization strategies to prevent compound precipitation and solvent-induced cytotoxicity. This application no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful in vitro evaluation of highly lipophilic small molecules requires precise solubilization strategies to prevent compound precipitation and solvent-induced cytotoxicity. This application note provides a validated, self-correcting protocol for dissolving N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (hereafter referred to as N-5A-2M-2PB) for cell-based assays. By engineering a controlled dilution matrix using anhydrous Dimethyl Sulfoxide (DMSO), this guide ensures maximum compound bioavailability while strictly maintaining solvent concentrations below biological toxicity thresholds.

Physicochemical Profiling & Causality of Solubilization

To design an effective solubilization protocol, we must first deconstruct the physicochemical properties of N-5A-2M-2PB (Chemical Formula: C₁₉H₂₄N₂O₂, MW: 312.41 g/mol ).

The Causality of Solvent Selection: The molecular architecture of N-5A-2M-2PB features a highly lipophilic pentyloxy tail and a dual-aromatic benzamide core. This structural hydrophobicity results in an exceptionally high partition coefficient (LogP) and practically zero aqueous solubility. Attempting to dissolve this compound directly in aqueous buffers or cell culture media will cause immediate thermodynamic rejection, leading to rapid nucleation and irreversible micro-crystal formation.

To overcome this, anhydrous DMSO is the mandatory primary solvent. DMSO is a highly polar, aprotic solvent with a high dielectric constant. It disrupts the intermolecular hydrogen bonding and Van der Waals forces of the crystalline powder, creating a stable solvation shell around the hydrophobic core of N-5A-2M-2PB.

Biological Constraints of DMSO: While DMSO is chemically ideal, its biological application is strictly limited. DMSO is an amphipathic molecule that can easily penetrate lipid bilayers. At elevated concentrations, it acts as a permeabilization agent, disrupting cell membranes and inducing apoptosis. Literature indicates that for sensitive primary cells (such as fibroblast-like synoviocytes), DMSO concentrations must be kept at or below 0.05% to prevent caspase-3 cleavage and cell death[1]. For more robust immortalized cancer cell lines, concentrations up to 0.3125% may be tolerated for short durations, but standard practice dictates a hard upper limit of 0.5% for general cell culture to prevent significant viability reduction[2][3].

Materials & Reagents

  • Target Compound: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (Dry powder, desiccated).

  • Primary Solvent: Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity). Note: Must be anhydrous; atmospheric water absorption drastically reduces the solvation capacity for lipophilic compounds.

  • Diluent: Pre-warmed (37°C) complete cell culture media (e.g., DMEM or RPMI supplemented with FBS).

  • Equipment: Micro-analytical balance, vortex mixer, bath sonicator, inverted phase-contrast microscope.

Step-by-Step Solubilization Protocol

This methodology employs a "Master Stock to Intermediate" workflow. This prevents the "solvent crash" effect—a phenomenon where a highly concentrated DMSO stock rapidly precipitates when exposed to a massive volumetric excess of water.

Step 1: Master Stock Preparation (10 mM)
  • Causality: Preparing a highly concentrated master stock minimizes the final volume of DMSO that will be introduced into the cell culture media.

  • Action: Weigh the dry powder accurately. Add the calculated volume of anhydrous DMSO (refer to Table 1) to achieve a 10 mM concentration. Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Hold the microcentrifuge tube against a strong light source. The solution must be completely optically clear. The presence of any turbidity or refractive particulate matter indicates incomplete dissolution. If observed, sonicate the sealed tube in a room-temperature water bath for 5 minutes and re-inspect.

Step 2: Intermediate Serial Dilution (in 100% DMSO)
  • Causality: Direct dilution of a 10 mM stock into aqueous media to reach a nanomolar or low-micromolar assay concentration requires pipetting microscopic volumes (e.g., <0.5 µL). This introduces high volumetric error and localized precipitation. Intermediate dilutions in 100% DMSO ensure accurate pipetting and maintain the compound in its stable solvation shell prior to aqueous exposure.

  • Action: Dilute the 10 mM master stock in 100% DMSO to create an intermediate stock that is exactly 1000X your desired final assay concentration.

  • Self-Validation Check: Pipette the intermediate solution up and down 10 times to ensure homogeneous distribution. The solution must remain perfectly clear.

Step 3: Aqueous Media Addition (The "Dropwise" Technique)
  • Causality: Rapid injection of the DMSO stock into media causes localized zones of high water concentration, stripping the DMSO solvation shell before the compound can disperse. Dropwise addition with concurrent kinetic mixing maximizes the surface area for diffusion.

  • Action: Pre-warm the complete cell culture media to 37°C. While gently swirling the media, add the intermediate DMSO stock dropwise to achieve a final dilution of 1:1000 (yielding a final DMSO concentration of 0.1%).

  • Self-Validation Check: Immediately transfer a 100 µL aliquot of the final dosed media to a 96-well plate. Inspect under an inverted phase-contrast microscope at 10X to 20X magnification. The complete absence of dark, refractive micro-crystals confirms successful aqueous dispersion.

Quantitative Data & Dilution Matrices

Table 1: Master Stock Preparation (Target: 10 mM)

Formula Weight of N-5A-2M-2PB: 312.41 g/mol .

Mass of N-5A-2M-2PB (mg)Volume of Anhydrous DMSO (µL)Final Concentration
1.032010 mM
2.580010 mM
5.0160010 mM
10.0320010 mM
Table 2: DMSO Cytotoxicity Thresholds & Biological Impact

Adhere to these limits when designing your final 1000X intermediate stocks.

Final DMSO ConcentrationTarget Cell Type / ApplicationBiological Impact & Causality
≤ 0.05% Primary cells, sensitive lines (e.g., Synoviocytes)Safe. No significant induction of apoptosis or caspase-3 cleavage[1].
0.1% - 0.3% Robust immortalized cancer lines (e.g., HepG2)Tolerated. Minimal viability reduction; safe for 24-48h assays[2].
> 0.5% General in vitro cell cultureToxic. Induces membrane permeabilization and significant cell death[3].

Visualizations

Workflow A Weigh N-5A-2M-2PB (Dry Powder) B Add Anhydrous DMSO (Vortex 30s) A->B Calculate Vol C 10 mM Master Stock (Optically Clear) B->C Visual QC D Intermediate Dilution (100% DMSO) C->D Serial Dilution E Aqueous Media Addition (Pre-warmed 37°C) D->E Dropwise Mix F Final Assay Solution (≤0.1% DMSO) E->F Microscopic QC

Solubilization workflow for N-5A-2M-2PB from powder to final assay media.

Rescue A Aqueous Dispersion B Precipitation Observed? A->B C Proceed to Assay B->C No (Clear) D Water Bath Sonicate (5-10 mins at RT) B->D Yes (Cloudy) D->B Re-evaluate E Warm to 37°C (15 mins) D->E Fails E->B Re-evaluate F Reduce Concentration or Add Co-solvent E->F Fails

Troubleshooting logic for resolving compound precipitation in aqueous media.

Troubleshooting & Quality Control

If the microscopic self-validation check in Step 3 reveals compound precipitation (visible as needle-like crystals or amorphous cloudy aggregates), the thermodynamic solubility limit of the compound in that specific media has been breached.

Rescue Protocol:

  • Kinetic Energy Addition: Place the media tube in a room-temperature ultrasonic water bath for 5–10 minutes. Sonication provides the kinetic energy required to break apart nascent micro-crystals and force them back into the DMSO solvation shell.

  • Thermal Energy Addition: If sonication fails, incubate the solution at 37°C for 15 minutes. The increased temperature enhances the kinetic movement of the solvent molecules, increasing the solubility limit.

  • Concentration Adjustment: If precipitation persists after kinetic and thermal interventions, the desired assay concentration is fundamentally incompatible with aqueous media. You must either lower the target assay concentration or introduce a biologically compatible co-solvent/surfactant (e.g., 0.1% Tween-80 or BSA) to act as a hydrophobic carrier.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: NIH / PMC URL
  • Title: Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel Source: NIH / PMC URL

Sources

Application

Application Note: RP-HPLC Method Development for the Quantification of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Executive Summary The accurate quantification of complex pharmaceutical intermediates requires analytical methods that accommodate competing physicochemical properties. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates requires analytical methods that accommodate competing physicochemical properties. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide presents a unique chromatographic challenge: it combines a weakly basic, highly polarizable primary aniline moiety with a highly lipophilic pentyloxy chain.

This application note outlines a self-validating, reversed-phase high-performance liquid chromatography (RP-HPLC) protocol. By leveraging a low-pH mobile phase strategy and a moderately hydrophobic stationary phase, this method ensures sharp peak symmetry, reproducible retention times, and robust quantification suitable for drug development and quality control workflows.

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, the first step in method development is never trial-and-error; it is predictive profiling based on molecular structure.

The Causality of Peak Tailing and Retention
  • The Primary Amine (pKa ~4.5): At a neutral pH, the 5-amino group exists in a state of partial ionization. This leads to dual-band elution (peak splitting) and severe peak tailing due to secondary ion-exchange interactions with un-endcapped, ionized silanols ( Si−O− ) on the silica stationary phase[1].

  • The Pentyloxy Chain (High LogP): The 5-carbon ether tail drives strong hydrophobic interactions. Using a standard, high-carbon-load C18 column would result in excessive retention times and peak broadening[2].

  • The Benzamide Core: The conjugated aromatic system provides a strong UV chromophore, making UV detection at 254 nm highly sensitive and specific[3].

The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA drops the pH to ~2.0, fully protonating the amine ( NH3+​ ) and neutralizing surface silanols ( Si−OH ), thereby eliminating tailing[4]. Furthermore, TFA acts as an ion-pairing agent, increasing the apparent polarity of the molecule. To counterbalance the lipophilic pentyloxy group, a C8 stationary phase is selected over a C18 to reduce overall run time while maintaining baseline resolution[2].

Mechanism cluster_0 Structural Moieties & Chromatographic Impact Analyte N-(5-Amino-2-methylphenyl) -2-(pentyloxy)benzamide Amine Primary Amine (pKa ~4.5) Analyte->Amine Pentyloxy Pentyloxy Chain (High LogP) Analyte->Pentyloxy Benzamide Benzamide Core (Conjugated Pi System) Analyte->Benzamide Action1 Protonation via 0.1% TFA (Prevents Silanol Tailing) Amine->Action1 Demands Action2 Hydrophobic Retention (Controlled by C8 Phase) Pentyloxy->Action2 Dictates Action3 UV Detection (Optimal at 254 nm) Benzamide->Action3 Enables

Fig 1. Chromatographic interaction mechanism of the amphiphilic benzamide derivative.

Standardized Analytical Protocol

To ensure a self-validating system, the following protocol strictly controls sample solvent matching. Injecting a highly lipophilic compound dissolved in 100% organic solvent into an aqueous mobile phase causes localized precipitation at the column head, leading to peak distortion[4].

Reagents and Materials
  • Stationary Phase: Waters XBridge C8 (or equivalent), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% v/v TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-Grade Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Water:ACN containing 0.1% TFA.

Sample Preparation (Dilute & Shoot)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate for 5 minutes to ensure dissolution of the pentyloxy chain). Dilute to volume with Mobile Phase A (0.1% TFA in Water).

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and make up to the mark with the Diluent .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber is recommended to prevent potential UV degradation of the benzamide core).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Reference: 360 nm)

Gradient Elution Program

A gradient approach is mandatory to elute the hydrophobic pentyloxy tail while retaining the polar protonated amine early in the run.

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurvePurpose
0.08020InitialRetain polar impurities and protonated amine
2.08020IsocraticStabilize baseline
12.01090LinearElute lipophilic pentyloxy-benzamide
15.01090IsocraticColumn wash (remove strongly bound lipids)
15.18020StepReturn to initial conditions
20.08020IsocraticColumn re-equilibration

Method Development Workflow & System Suitability

A robust method must prove its own validity during every sequence. System suitability testing (SST) acts as the gatekeeper for data integrity[5].

Workflow Step1 1. Column & Phase Selection (C8 + TFA) Step2 2. Gradient Scouting Step1->Step2 Establishes baseline Step3 3. Diluent Optimization Step2->Step3 Fixes peak shape Step4 4. System Suitability Step3->Step4 Locks method

Fig 2. Systematic RP-HPLC method development workflow for lipophilic basic amines.

System Suitability Criteria (Acceptance Limits)

Prior to sample analysis, inject the Working Standard (100 µg/mL) in six replicates. The system is deemed self-validated only if the following criteria are met:

ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~ 8.5 ± 0.2 minEnsures consistent hydrophobic interaction.
Tailing Factor ( Tf​ ) 1.5Confirms complete suppression of silanol interactions by TFA.
Theoretical Plates ( N ) 5,000Verifies column efficiency and proper mass transfer.
Area % RSD (n=6) 2.0%Guarantees injection precision and auto-sampler accuracy.
Resolution ( Rs​ ) 2.0Ensures baseline separation from any synthetic precursors.
Validation Summary Expectations

When validating this method per ICH Q2(R1) guidelines, expect the linearity to span from 1 µg/mL (LOQ) to 200 µg/mL with an R2>0.999 . The use of TFA ensures that the accuracy (recovery) will remain unaffected by slight variations in the sample matrix pH, as the mobile phase buffer capacity at pH 2.0 will dominate the ionization state of the analyte.

References

  • [1] Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • [4] HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424). PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [5] Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax. International Journal for Research in Applied Science and Engineering Technology (IJRASET). Available at: [Link]

  • [2] A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology. Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening for Modulators of TRPM8 Utilizing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

For Research Use Only. Not for use in diagnostic procedures. Authored by: A Senior Application Scientist Introduction The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1][2] Its involvement in thermal sensation and its upregulation in pathological conditions, such as neuropathic pain and certain cancers, have made it an attractive target for therapeutic intervention.[1][3] High-throughput screening (HTS) plays a pivotal role in the identification of novel modulators of TRPM8, enabling the rapid evaluation of large compound libraries.[2][3] This application note provides a detailed guide for the use of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, a putative TRPM8 modulator, in HTS assays. We will delve into the scientific rationale behind assay design and provide step-by-step protocols for robust and reliable screening.

While the precise mechanism of action for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is under investigation, its structural features are reminiscent of other known ion channel modulators. This document will therefore focus on a well-established HTS methodology for ion channels: a cell-based calcium flux assay.[1][4] Furthermore, we will discuss the principles of secondary assays, such as fluorescence polarization, which can be employed for hit validation and characterization.

Principle of the Assay

The primary HTS assay described here is a fluorometric, cell-based calcium flux assay. This method leverages the fact that TRPM8 is a non-selective cation channel, and its activation leads to an influx of calcium ions (Ca²⁺) into the cell.[1] The assay utilizes a Ca²⁺-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free Ca²⁺. By monitoring the changes in fluorescence, we can indirectly measure the activity of the TRPM8 channel. Antagonists of TRPM8 will inhibit the agonist-induced Ca²⁺ influx, resulting in a decrease in the fluorescent signal.

Experimental Workflow Overview

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Compound_Plating Compound Plating Cell_Culture->Compound_Plating Dye_Loading Dye Loading Compound_Plating->Dye_Loading Baseline_Read Baseline Fluorescence Reading Dye_Loading->Baseline_Read Agonist_Addition Agonist Addition Baseline_Read->Agonist_Addition Kinetic_Read Kinetic Fluorescence Reading Agonist_Addition->Kinetic_Read Data_Normalization Data Normalization Kinetic_Read->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

Figure 1: A generalized workflow for a cell-based calcium flux HTS assay.

Materials and Reagents

ReagentSupplier (Example)Purpose
HEK293 cells stably expressing human TRPM8In-house/CommercialHost cell line for the assay
DMEM/F-12, 10% FBS, 1% Pen-Strep, G418Thermo FisherCell culture medium
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamideIn-house/CommercialTest compound
Menthol (TRPM8 agonist)Sigma-AldrichPositive control for channel activation
Ruthenium Red (non-specific TRP channel blocker)Tocris BiosciencePositive control for channel inhibition
Fluo-8 AM calcium indicatorAAT BioquestFluorescent dye to measure intracellular calcium
ProbenecidSigma-AldrichAnion-exchange transport inhibitor to prevent dye leakage
384-well black, clear-bottom assay platesCorningAssay plates for fluorescence reading
FLIPR Tetra or equivalent fluorescence plate readerMolecular DevicesInstrument for high-throughput fluorescence measurement

Detailed Protocols

Part 1: Cell Culture and Plating
  • Cell Maintenance: Culture HEK293-hTRPM8 cells in T-75 flasks with DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 to maintain selection pressure. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • On the day before the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well in a volume of 40 µL.

    • Incubate the plates overnight at 37°C and 5% CO₂.

Part 2: Compound Preparation and Plating
  • Compound Stock Preparation: Prepare a 10 mM stock solution of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stock in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 10 nM).

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 200 nL) of the diluted compounds to the corresponding wells of the cell plate. Include appropriate controls:

    • Negative Control: DMSO only (vehicle).

    • Positive Control (Antagonist): A known TRPM8 antagonist like Ruthenium Red.

    • No Agonist Control: Wells with cells and DMSO, but no subsequent agonist addition.

Part 3: Calcium Flux Assay
  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-8 AM and Probenecid in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The final concentration of Fluo-8 AM is typically 2-5 µM.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Fluorescence Reading:

    • Place the assay plate into the fluorescence plate reader (e.g., FLIPR Tetra).

    • Set the instrument to read fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's integrated liquid handler should then add 10 µL of the TRPM8 agonist (menthol) to each well to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀).

    • Immediately after agonist addition, continue to record the fluorescence kinetically for 2-3 minutes.

Data Analysis and Interpretation

  • Data Normalization: The raw fluorescence data should be normalized to the baseline reading for each well. The response can be expressed as the change in fluorescence (ΔF) or the ratio of the peak fluorescence to the baseline fluorescence (F/F₀).

  • Hit Identification: In a primary screen, a "hit" is a compound that causes a statistically significant reduction in the agonist-induced calcium signal compared to the vehicle control. A common metric for hit selection is the Z-factor, which assesses the quality of the assay. A Z-factor > 0.5 is generally considered excellent for HTS.

  • Dose-Response Analysis: For compounds identified as hits, a dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal response, can be calculated using a four-parameter logistic fit.

ParameterDescriptionTypical Value
Z-factor A measure of the statistical effect size and an indicator of assay quality.> 0.5
Signal Window The ratio of the mean of the positive control to the mean of the negative control.> 5
CV% The coefficient of variation, a measure of the variability of the data.< 15%
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Compound-dependent

Secondary Assay: Fluorescence Polarization

For hit validation and to investigate the mechanism of action, a fluorescence polarization (FP) assay can be developed.[5][6] This assay directly measures the binding of a fluorescently labeled ligand to the target protein.

Principle of Fluorescence Polarization

FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[6][7] When this fluorescent molecule binds to a larger protein (e.g., the TRPM8 channel), its tumbling rate is significantly reduced, resulting in an increase in the polarization of the emitted light.[5]

FP_Principle cluster_unbound Unbound Fluorescent Ligand cluster_bound Ligand-Receptor Complex Unbound Fast Tumbling Low Polarization Bound Slow Tumbling High Polarization Unbound->Bound Binding to TRPM8

Figure 2: The principle of a fluorescence polarization assay.

A competitive FP assay can be designed where N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide competes with a known fluorescent TRPM8 ligand for binding to the channel. A decrease in fluorescence polarization would indicate that the test compound is displacing the fluorescent ligand, confirming direct binding to the target.

Conclusion

This application note provides a comprehensive framework for utilizing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in a high-throughput screening campaign to identify and characterize modulators of the TRPM8 ion channel. The detailed cell-based calcium flux assay protocol, coupled with robust data analysis procedures, offers a reliable method for primary screening. The inclusion of a secondary, biophysical assay like fluorescence polarization strengthens the hit validation process. By following these guidelines, researchers can effectively screen for novel compounds that may lead to the development of new therapeutics for pain and other TRPM8-related disorders.

References

  • Jin, M., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 680539. [Link]

  • de la Torre-Martínez, R., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7, 10766. [Link]

  • Grüner, M., et al. (2017). Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering: Application to Transmembrane and GPI-Anchored Receptors. ACS Chemical Biology, 12(11), 2735-2742. [Link]

  • Zheng, W., et al. (2004). A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. Journal of Biomolecular Screening, 9(5), 398-405. [Link]

  • Maurel, D., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions, 41(1), 164-169. [Link]

  • Weaver, C. D., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Leone, S., et al. (2017). Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach. Scientific Reports, 7, 10766. [Link]

  • Teplov, A. Y., et al. (2021). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 899-913. [Link]

  • Andrews, M. D., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(11), 1256-1260. [Link]

  • de la Torre-Martínez, R., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. ResearchGate. [Link]

  • Evotec. (n.d.). Cell-Based Assay Services. [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Weaver, C. D., et al. (2010). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. Journal of Biomolecular Screening, 15(4), 441-446. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

Sources

Application

Application Note: Flow Cytometry Sample Preparation for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Executive Summary & Mechanistic Rationale N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB) is a synthetic small molecule characterized by an aminomethylphenyl moiety—a structural motif frequently involved in kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB) is a synthetic small molecule characterized by an aminomethylphenyl moiety—a structural motif frequently involved in kinase hinge-region binding—and a highly lipophilic pentyloxy tail. When evaluating novel compounds like AMPB during drug development, flow cytometry is the gold standard for multiplexed, single-cell analysis of both target engagement (pharmacodynamics) and cellular viability (phenotypic toxicity).

As an Application Scientist, I designed this guide to address the specific biochemical challenges posed by AMPB. The lipophilic pentyloxy group enhances cell membrane penetration but drastically reduces aqueous solubility, necessitating precise vehicle control during sample preparation. Furthermore, evaluating a compound's efficacy requires a dual-track flow cytometry approach: Phospho-Specific Flow Cytometry (Phospho-Flow) to measure intracellular kinase inhibition, and Annexin V/PI Staining to quantify subsequent apoptosis.

Because these two assays have mutually exclusive biochemical requirements—Phospho-Flow requires harsh crosslinking and lipid extraction, whereas Annexin V requires intact lipid bilayers and calcium—this application note details a bifurcated sample preparation protocol.

Pathway AMPB AMPB (Small Molecule) Kinase Target Kinase (Intracellular) AMPB->Kinase Inhibits Phospho Downstream Phosphorylation Kinase->Phospho Blocks Apoptosis Apoptosis (PS Externalization) Phospho->Apoptosis Induces

Figure 1: Hypothesized mechanism of action for AMPB and corresponding flow cytometry readouts.

The Causality of Experimental Design

To ensure a self-validating and robust protocol, every reagent choice is grounded in the physical chemistry of the cells and the compound:

  • Compound Reconstitution: Due to the pentyloxy chain, AMPB will precipitate in standard aqueous buffers. It must be reconstituted in 100% anhydrous DMSO. To prevent basal solvent toxicity, the final DMSO concentration in the cell culture must not exceed 0.1% (v/v) [1].

  • The Fixation/Permeabilization Dichotomy:

    • For Phospho-Flow: Kinase phosphorylation is highly transient. Cells must be rapidly fixed with 1.6% Paraformaldehyde (PFA) to freeze the biochemical state. Following fixation, cells are permeabilized with ice-cold 90% methanol. Methanol serves a dual purpose: it denatures structural proteins to unmask hidden phospho-epitopes and strips away membrane lipids, allowing large antibody complexes to enter the nucleus/cytoplasm [1].

    • For Apoptosis (Annexin V): Annexin V is a 36 kDa protein that binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner membrane leaflet; during apoptosis, it flips to the outer leaflet [2]. Methanol permeabilization would destroy this membrane asymmetry, rendering the assay useless. Therefore, Annexin V staining must be performed on live, unfixed cells.

  • Calcium Dependency: Annexin V binding is strictly calcium-dependent. Using EDTA during cell harvesting (e.g., Trypsin-EDTA) will chelate calcium and cause false negatives. We mandate the use of Accutase or mechanical harvesting, followed by a specialized Calcium-rich Binding Buffer [3].

Dual-Track Sample Preparation Workflow

Workflow Start Cell Treatment with AMPB (0.1% DMSO Vehicle) Harvest Cell Harvesting (Accutase / Gentle Detachment) Start->Harvest Split1 Phospho-Flow Cytometry (Target Engagement) Harvest->Split1 Split2 Annexin V / PI Assay (Phenotypic Viability) Harvest->Split2 Fix Fixation (1.6% PFA, 10 min RT) Split1->Fix Wash Wash in Calcium-rich Binding Buffer Split2->Wash Perm Permeabilization (90% Methanol, on ice) Fix->Perm Stain1 Intracellular Staining (Phospho-specific Abs) Perm->Stain1 Read Flow Cytometry Acquisition Stain1->Read Stain2 Surface Staining (Annexin V-FITC + PI) Wash->Stain2 Stain2->Read

Figure 2: Dual-track sample preparation workflow for Phospho-Flow and Annexin V viability assays.

Phase 1: AMPB Treatment and Cell Harvesting
  • Reconstitution: Dissolve AMPB in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Treatment: Seed target cells (e.g., THP-1 suspension cells or Jurkat T-cells) at 1×106 cells/mL. Treat with AMPB (e.g., 1 µM, 5 µM, 10 µM) or a 0.1% DMSO vehicle control.

  • Harvesting:

    • Suspension cells: Centrifuge at 300 x g for 5 minutes.

    • Adherent cells: Aspirate media, wash with Ca2+/Mg2+ -free PBS, and detach using Accutase (incubate 3-5 mins at 37°C). Do not use Trypsin-EDTA [3].

Phase 2: Track A - Phospho-Flow Cytometry Protocol

Use this track to measure the inhibition of intracellular targets (e.g., p-ERK, p-STAT3) by AMPB.

  • Rapid Fixation: Immediately add 16% Paraformaldehyde (PFA) directly to the cell suspension to achieve a final concentration of 1.6%. Incubate for 10 minutes at Room Temperature (RT).

  • Wash: Centrifuge at 500 x g for 5 minutes. Wash the pellet once with FACS Buffer (PBS + 0.5% BSA).

  • Permeabilization: Vortex the cell pellet gently while adding 1 mL of ice-cold 90% methanol dropwise. Incubate on ice for at least 30 minutes. (Note: Cells can be stored in methanol at -20°C for up to 4 weeks).

  • Rehydration & Staining: Wash cells twice with FACS buffer to fully remove methanol. Resuspend in 100 µL FACS buffer containing the titrated phospho-specific fluorophore-conjugated antibody. Incubate for 1 hour at RT in the dark.

  • Final Wash: Wash twice with FACS buffer and analyze on the flow cytometer.

Phase 3: Track B - Annexin V / PI Apoptosis Protocol

Use this track to measure AMPB-induced cytotoxicity and membrane PS externalization.

  • Preparation: Wash harvested, unfixed cells twice with cold PBS.

  • Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4) at a concentration of 1×106 cells/mL [3].

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at RT in the dark.

  • Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately (within 1 hour) on the flow cytometer.

Data Presentation & Quality Control

To ensure high-fidelity data acquisition, proper panel design and troubleshooting frameworks must be established prior to running the cytometer.

Table 1: Multiparameter Flow Cytometry Panel Design
Target MarkerRecommended FluorophorePurpose / ReadoutCellular Location
Annexin V FITC (Ex: 488nm, Em: 530nm)Early Apoptosis indicator (binds PS)Extracellular (Outer leaflet)
Propidium Iodide PI (Ex: 488nm, Em: 617nm)Late Apoptosis / Necrosis indicatorIntracellular (Intercalates DNA)
p-ERK / p-STAT APC (Ex: 633nm, Em: 660nm)Target kinase engagement (Pharmacodynamics)Intracellular (Cytoplasm/Nucleus)
CD45 (Optional)PE (Ex: 488nm, Em: 575nm)Leukocyte surface marker gatingCell Surface
Table 2: Troubleshooting Matrix for AMPB Sample Prep
Observation / ArtifactMechanistic CauseCorrective Action
Compound precipitation in culture media High lipophilicity of the pentyloxy chain causing aqueous insolubility.Pre-warm media; ensure final DMSO ≤0.1% ; add AMPB stock dropwise while swirling.
Total loss of Annexin V signal Calcium chelation preventing the Annexin V-PS protein-lipid interaction.Switch from Trypsin-EDTA to Accutase; verify CaCl2​ concentration in Binding Buffer.
Weak Phospho-flow signal Incomplete permeabilization or steric hindrance blocking the antibody.Ensure methanol is strictly ≤−20∘C ; increase permeabilization time to 45 minutes.
High PI background (False Necrosis) Mechanical shearing or harsh centrifugation during cell harvest.Use wide-bore pipettes; reduce centrifuge speed to 300 x g; avoid excessive vortexing.

References

  • Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery. National Institutes of Health (PMC). Available at:[Link]

  • A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. PubMed (van Engeland et al., 1998). Available at:[Link]

Method

Application Note: Elucidating the Gas-Phase Fragmentation Behavior of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide using Collision-Induced Dissociation Mass Spectrometry

Abstract This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patterns of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. By leveraging fundamental p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation patterns of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. By leveraging fundamental principles of ion chemistry and established fragmentation mechanisms of amides, ethers, and anilines, we present a detailed protocol for analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This guide explains the causal relationships behind experimental choices and provides a self-validating protocol for robust and reproducible results. We detail the primary cleavage pathways observed during Collision-Induced Dissociation (CID), supported by high-resolution mass data and mechanistic interpretations. This document is intended to serve as an authoritative resource for scientists involved in the structural elucidation, metabolite identification, and impurity profiling of complex benzanilide-based molecules.

Introduction: The Analytical Challenge

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a multi-functionalized molecule incorporating three key chemical moieties: a substituted aniline, a benzamide linkage, and a phenyl pentyloxy ether. The structural complexity and the presence of multiple potential sites for ionization and fragmentation make its characterization a non-trivial analytical task. Mass spectrometry (MS) is an indispensable technique for such analyses, providing not only molecular weight information but also rich structural data through the fragmentation of ions in the gas phase.[1][2]

Understanding the fragmentation pathways is critical for several reasons:

  • Structure Confirmation: Unambiguously confirms the identity of the synthesized compound.

  • Metabolite Identification: Predicts and identifies metabolic products, which often involve modifications to the parent structure.

  • Impurity Profiling: Characterizes process-related impurities or degradation products.

  • Quantitative Analysis: Develops robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for sensitive and selective quantification.

This guide is structured to provide both the theoretical foundation and the practical steps required to analyze this molecule, transforming raw mass spectral data into confident structural information.

Theoretical Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺, is initiated following ionization, typically via electrospray ionization (ESI).[3] The site of protonation—most likely the basic primary amine, the amide nitrogen, or the amide oxygen—influences the subsequent dissociation pathways.[4] Collision-Induced Dissociation (CID) imparts internal energy into the precursor ion, leading to the cleavage of the weakest bonds and the formation of stable fragment ions.[5][6]

The structure of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide suggests several predictable fragmentation routes:

  • Amide Bond Cleavage: The C-N amide bond is a common and energetically favorable site for cleavage in benzanilides.[4][7] This can occur via two primary pathways, leading to the formation of an acylium ion and a neutral aniline fragment, or a protonated aniline and a neutral benzoyl fragment.

  • Ether Bond Cleavage: The pentyloxy group is susceptible to fragmentation. This includes the homolytic cleavage of the O-pentyl bond to lose a pentyl radical, or more commonly, the neutral loss of pentene (C₅H₁₀) through a McLafferty-type rearrangement if a gamma-hydrogen is available.[8][9] Cleavage of the Ar-O bond is also possible.

  • Secondary Fragmentations: Primary fragment ions can undergo further dissociation. For instance, an acylium ion can lose carbon monoxide (CO) to form a phenyl cation.[10][11]

A proposed fragmentation pathway is visualized below.

G Precursor [M+H]⁺ N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide m/z 327.18 FragA Fragment A 2-(pentyloxy)benzoyl Cation m/z 193.10 Precursor->FragA Amide Cleavage (-C₇H₉N₂) FragB Fragment B Protonated 5-Amino-2-methylaniline m/z 123.09 Precursor->FragB Amide Cleavage (-C₁₂H₁₅O₂) FragC Fragment C Loss of Pentene (C₅H₁₀) m/z 257.12 Precursor->FragC Neutral Loss (-C₅H₁₀) FragD Fragment D Loss of CO from Frag A m/z 165.10 FragA->FragD -CO FragE Fragment E 2-hydroxybenzoyl Cation m/z 121.03 FragA->FragE -C₅H₁₀

Caption: Proposed CID fragmentation pathway for protonated N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide.

Predicted Fragment Ions

Based on the proposed pathways, we can predict the major fragment ions that would be observed in a high-resolution MS/MS spectrum. Accurate mass measurements are crucial for assigning elemental compositions and confirming fragment identities.[12][13]

Fragment IonProposed Elemental FormulaCalculated Monoisotopic Mass (m/z)Proposed Origin
[M+H]⁺ C₂₀H₂₇N₂O₂⁺327.2067Precursor Ion
A C₁₂H₁₇O₂⁺193.1223Amide bond cleavage; loss of 5-amino-2-methylaniline.
B C₇H₁₁N₂⁺123.0917Amide bond cleavage; loss of 2-(pentyloxy)benzamide moiety.
C C₁₅H₁₇N₂O₂⁺257.1285Neutral loss of pentene (C₅H₁₀) from the precursor ion.
D C₁₁H₁₇O⁺165.1274Loss of carbon monoxide (CO) from Fragment A.
E C₇H₅O₂⁺121.0284Loss of pentene (C₅H₁₀) from Fragment A.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a robust, self-validating protocol for the analysis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for unambiguous formula determination.[2]

System Suitability and Calibration

Causality: Before any sample analysis, the performance of the LC-MS system must be verified. Mass calibration ensures high mass accuracy, which is fundamental to this work.[12] A system suitability test ensures that the chromatography provides adequate separation and sensitivity.

  • Mass Calibration: Perform an external and internal (lock mass) calibration according to the instrument manufacturer's protocol. For ESI positive mode, use a certified calibration solution. The goal is to achieve mass accuracy < 5 ppm.

  • System Suitability Test (SST): Prepare a standard solution of the analyte at a known concentration (e.g., 1 µg/mL). Inject this solution (n=5) and verify key chromatographic parameters:

    • Retention time reproducibility: Relative Standard Deviation (RSD) < 2%.

    • Peak area reproducibility: RSD < 10%.

    • Peak shape: Tailing factor between 0.9 and 1.5.

Sample and Standard Preparation

Causality: The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the reversed-phase LC mobile phase.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water. This concentration is typically sufficient for fragmentation studies on modern mass spectrometers.

LC-MS/MS Method Parameters

Causality: Liquid chromatography separates the analyte from potential impurities and the sample matrix, ensuring a clean signal for MS analysis.[14] A gradient elution is used to ensure sharp peak shapes and efficient elution of the moderately hydrophobic analyte. ESI in positive mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.[3]

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-13 min: 10% B (Re-equilibration)

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Nitrogen): Desolvation: 800 L/hr; Cone: 50 L/hr.

  • Acquisition Mode:

    • MS1 (Full Scan): Mass range 100-500 m/z.

    • MS2 (Tandem MS): Data-Dependent Acquisition (DDA). Select the most intense precursor ion ([M+H]⁺ at m/z 327.2) for CID.

    • Collision Energy: Ramped from 10 to 40 eV. Using a ramp allows for the observation of both low-energy (stable) and high-energy (more extensive) fragments in a single analysis.

Experimental Workflow Visualization

The overall analytical process can be visualized as a logical flow from sample preparation to data interpretation.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis A Standard & Sample Preparation B LC-MS System Calibration & SST C LC Separation (C18 Gradient) B->C D ESI Ionization (Positive Mode) C->D E MS1 Full Scan Survey (Detect m/z 327.2) D->E F Precursor Isolation (Quadrupole) E->F G Collision-Induced Dissociation (CID @ 10-40 eV) F->G H MS2 Fragment Analysis (TOF or Orbitrap) G->H I Extract Fragment Ion Spectrum H->I J Accurate Mass Measurement & Formula Assignment I->J K Fragmentation Pathway Elucidation J->K

Caption: High-level workflow for the LC-MS/MS analysis and structural elucidation of the target analyte.

Conclusion

This application note details a systematic approach to predict and confirm the mass spectral fragmentation of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. The primary fragmentation pathways involve the characteristic cleavage of the central amide bond and the loss of the pentyloxy side chain. By employing the detailed LC-MS/MS protocol, researchers can generate high-quality, reproducible data. The combination of high-resolution mass measurements with a foundational understanding of ion chemistry enables confident structural elucidation, which is essential for drug development and related chemical research.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation..
  • The Mass Spectra of Phenyl Methyl Ethers. (n.d.). Australian Journal of Chemistry.
  • Zhang, Q., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012, November 21). Walsh Medical Media. Retrieved from [Link]

  • Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020, November 25). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. (2026, January 21). ResearchGate. Retrieved from [Link]

  • Collision-induced dissociation of peptide amide bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]

  • Mass spectral interpretation. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Proximity Effects in Mass Spectra of Benzanilides. (2021, October 1). ResearchGate. Retrieved from [Link]

  • 12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved from [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023, September 25). Longdom Publishing. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in Cell Assays

For the purpose of this guide, we will consider N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide as a putative inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

For the purpose of this guide, we will consider N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide as a putative inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel.[1][2] This will serve as a framework for discussing broader principles applicable to many small molecule inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered when working with N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide.

Q1: I'm observing a significant discrepancy between the IC50 value of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in my cell-based assay compared to published biochemical data. What could be the reason?

A1: This is a common and important observation. Discrepancies between biochemical and cellular potencies can arise from several factors:

  • Cell Permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration than what is applied externally.[3]

  • Efflux Pumps: Many cell lines express efflux transporters, such as P-glycoprotein (MDR1), which can actively pump the compound out of the cell, reducing its effective intracellular concentration.[3]

  • Protein Binding: The compound can bind to plasma proteins in the culture medium or intracellular proteins and lipids, reducing the free concentration available to bind to TRPM4.[3]

  • Compound Stability and Metabolism: The compound may be metabolized by cellular enzymes (e.g., cytochrome P450s) into less active or inactive forms, or it may be unstable in the aqueous culture medium over the time course of your experiment.[3]

  • Assay Conditions: Differences in buffer composition, pH, and the presence of detergents can influence compound behavior. For instance, compound aggregation at high concentrations can lead to non-specific inhibition.[3]

Q2: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition of TRPM4. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing on-target toxicity from off-target cytotoxicity is critical. Here’s a systematic approach:

  • Establish a Cytotoxicity Profile: First, perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound is toxic to your cells.[4][5] This allows you to define a therapeutic window for your experiments.

  • Use a Structurally Unrelated TRPM4 Inhibitor: If available, test a TRPM4 inhibitor with a different chemical scaffold. If this second inhibitor phenocopies the on-target effect without causing toxicity at equivalent inhibitory concentrations, it suggests the toxicity of your primary compound may be off-target.

  • Employ a Negative Control Analog: A structurally similar but biologically inactive analog of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is an excellent tool. If this analog does not produce the desired phenotype or the toxicity, it strengthens the case for the effects being on-target.[3]

  • Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPM4 in your cell line.[4] If the phenotype observed with the compound is absent in the TRPM4-deficient cells, it confirms an on-target mechanism.

Q3: I am observing an unexpected phenotype in my experiment that doesn't align with the known function of TRPM4. How should I proceed?

A3: This situation strongly suggests a potential off-target effect. Here are the immediate steps to take:

  • Perform a Dose-Response Curve: Carefully titrate the compound to determine the lowest effective concentration that produces the desired on-target effect. Off-target effects are often engaged at higher concentrations.[4]

  • Consult Off-Target Databases: Utilize publicly available databases (e.g., ChEMBL, PubChem) to check if N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide or structurally similar molecules have known activities against other targets.

  • Orthogonal Assays: Test the compound in a different assay that also measures TRPM4 activity but relies on a different readout.[6] For example, if your primary assay measures cell proliferation, an orthogonal assay could be a direct measure of ion flux or membrane potential.

  • Counter-Screening: If you have a hypothesis about a potential off-target (e.g., a related ion channel or a kinase), perform a specific assay for that target.

Part 2: Troubleshooting Guide

This section provides a problem-solution format for specific experimental issues.

Problem Possible Cause(s) Recommended Solution(s)
High background signal or non-specific inhibition. 1. Compound aggregation at high concentrations. 2. Compound fluorescence interfering with the assay readout.1. Visually inspect the compound in solution for any precipitation. Perform a concentration-response curve; aggregators often show a steep, non-saturating curve. Consider adding a low concentration of a non-ionic detergent like 0.01% Triton X-100 to the assay buffer.[3] 2. Run a control plate with the compound but without cells or with a key assay reagent missing to measure the compound's intrinsic fluorescence.
The inhibitory effect of the compound diminishes over time in a long-term experiment (e.g., >24 hours). 1. Compound instability or degradation in the culture medium. 2. Cellular metabolism of the compound.1. Replenish the compound at regular intervals by performing partial or full media changes containing the fresh compound.[3] 2. Assess the compound's stability by incubating it in the culture medium for various durations and then testing its activity in a short-term assay.[3]
The vehicle control (e.g., DMSO) is causing a biological effect. The final concentration of the solvent is too high.Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. Critically, all wells, including the untreated control, must contain the same final concentration of the vehicle.[3]
Inconsistent results between experimental replicates. 1. Poor compound solubility. 2. Pipetting errors. 3. Cell plating inconsistency.1. Ensure the compound is fully dissolved in the stock solution and is not precipitating upon dilution into the aqueous assay medium. 2. Use calibrated pipettes and ensure thorough mixing. 3. Ensure a homogenous cell suspension when plating and check for uniform cell growth.

Part 3: Experimental Protocols & Workflows

Protocol 1: Determining the Cytotoxicity Profile

This protocol helps establish the concentration range at which N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is toxic to your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

  • Vehicle (e.g., DMSO)

  • MTT or other viability reagent

  • Plate reader

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in complete medium. A common range to test is from 0.1 µM to 100 µM.[4] Also, prepare a 2x vehicle control.

  • Drug Treatment: Remove the old medium from the cells and add the prepared 2x compound dilutions.[4]

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).[4]

  • Viability Assessment: Add the viability reagent (e.g., MTT) according to the manufacturer's instructions and incubate.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Analysis: Plot the cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Workflow for Validating On-Target vs. Off-Target Effects

This workflow provides a logical sequence for dissecting the observed cellular phenotype.

OnTarget_Validation phenotype Observed Phenotype in Cellular Assay dose_response Step 1: Perform Dose-Response Analysis phenotype->dose_response inactive_analog Step 2: Use Inactive Analog & Orthogonal Inhibitor dose_response->inactive_analog  Is the effect potent and consistent  with expected TRPM4 Ki? off_target Conclusion: Phenotype is OFF-TARGET dose_response->off_target No (High EC50) genetic_validation Step 3: Genetic Validation (siRNA/CRISPR of TRPM4) inactive_analog->genetic_validation  Is the phenotype recapitulated by  structurally distinct inhibitors and  absent with an inactive analog? inactive_analog->off_target No on_target Conclusion: Phenotype is ON-TARGET genetic_validation->on_target  Is the phenotype abolished in  knockdown/knockout cells? reevaluate Re-evaluate experiment; consider alternative causes. genetic_validation->reevaluate No

Caption: Experimental workflow for validating on-target effects.

Signaling Pathway Context: TRPM4 in Cellular Function

Understanding the role of TRPM4 can help predict on-target effects. TRPM4 is a calcium-activated non-selective cation channel that primarily conducts Na+ ions, leading to membrane depolarization.

TRPM4_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM4 TRPM4 Channel Depolarization Membrane Depolarization TRPM4->Depolarization Na+ influx PLC PLC IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC Ca_increase ↑ Intracellular [Ca2+] Ca_increase->TRPM4 activates ER Endoplasmic Reticulum IP3->ER releases Ca2+ ER->Ca_increase Downstream Downstream Cellular Effects (e.g., T-cell activation, insulin secretion) Depolarization->Downstream Compound N-(5-Amino-2-methylphenyl) -2-(pentyloxy)benzamide Compound->TRPM4 inhibits Agonist Agonist Agonist->GPCR

Caption: Simplified TRPM4 signaling pathway.

References

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. Retrieved from [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Gao, Y., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

  • Ozhathil, L. C., et al. (2018). Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. British Journal of Pharmacology, 175(12), 2504-2519. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 7). TRPM4 - Drugs, Indications, Patents. Retrieved from [Link]

  • Dembla, S., et al. (2024). Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity. bioRxiv. Retrieved from [Link]

  • Buchynskyy, A., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1571-1584. Retrieved from [Link]

  • Optibrium. (n.d.). Beyond Profiling: Using ADMET models to guide decisions. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]

  • LB Pharmaceuticals. (n.d.). Pre-clinical evaluation of two novel benzamides LB–102 and 103 for the treatment of schizophrenia. Retrieved from [Link]

  • Balamurugan, R., et al. (2009). Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters, 19(24), 6944-6948. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]phenyl]- - Substance Details. Retrieved from [Link]

  • Open Targets Platform. (n.d.). CHEMBL480517 profile page. Retrieved from [Link]

  • precisionFDA. (n.d.). BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE. Retrieved from [Link]

  • Lee, S., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2306-2312. Retrieved from [Link]

  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]

  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • Semantic Scholar. (2023, January 25). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025, December 4). IMN-005 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Valgas, C., et al. (2019). A statistical approach to improve compound screening in cell culture media. Engineering in Life Sciences, 19(3), 220-230. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals tasked with developing highly sensitive, reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals tasked with developing highly sensitive, reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide .

Because this molecule features both a highly basic primary amine (5-amino group) and a hydrophobic lipophilic tail (pentyloxy group), it presents unique chromatographic and ionization challenges. This guide synthesizes field-proven methodologies to help you achieve sub-nanogram sensitivity while mitigating common artifacts like peak tailing and matrix suppression.

Part 1: Core Optimization Parameters & Causality

To build a self-validating analytical method, we must first understand the physicochemical behavior of the analyte.

Ionization Strategy: The presence of the 5-amino group makes the molecule highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode. In LC-MS, sensitivity directly relates to the effectiveness of producing gas-phase ions from analytes in solution; utilizing a low-pH mobile phase ensures the amine is pre-protonated in solution, drastically increasing ionization efficiency[1].

Fragmentation Causality: Benzamide derivatives characteristically undergo Collision-Induced Dissociation (CID) at the amide bond. The molecular ion typically loses the amine moiety, resulting in a highly resonance-stabilized benzoyl cation[2]. For this molecule, the parent ion [M+H]+ is m/z 313.2. Cleavage of the amide bond yields the 2-(pentyloxy)benzoyl cation at m/z 191.1, which serves as the optimal quantifier transition due to its high abundance and stability.

Optimized Quantitative Parameters
ParameterOptimized SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Exploits the basicity of the 5-amino group for optimal protonation.
Precursor Ion m/z 313.2 [M+H]+ Exact mass (312.18) + proton.
Quantifier MRM m/z 313.2 191.1Amide bond cleavage yielding the stable benzoyl cation.
Qualifier MRM m/z 313.2 122.1Formation of the 5-amino-2-methylaniline fragment.
Collision Energy (CE) 22 eV (Quant) / 35 eV (Qual)Lower energy for primary cleavage; higher energy for secondary fragmentation.
Mobile Phase A H2​O
  • 0.1% Formic Acid

Low pH (< 3) suppresses silanol ionization and protonates the analyte.
Mobile Phase B Acetonitrile + 0.1% FAACN provides superior desolvation efficiency in the ESI source compared to MeOH.

Fragmentation Parent Parent Ion [M+H]+ m/z 313.2 Cleavage Amide Bond Cleavage (CID: 22-35 eV) Parent->Cleavage Benzoyl 2-(Pentyloxy)benzoyl Cation m/z 191.1 (Quantifier) Cleavage->Benzoyl Primary Pathway Aniline 5-Amino-2-methylaniline m/z 122.1 (Qualifier) Cleavage->Aniline Secondary Pathway PenteneLoss Loss of Pentene (-70 Da) m/z 121.1 Benzoyl->PenteneLoss McLafferty-type Rearrangement

ESI-MS/MS Fragmentation Pathway for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide.

Part 2: Troubleshooting FAQs

Q: My analyte signal is extremely low despite injecting a high-concentration standard (e.g., 100 ng/mL). How do I fix this? A: Low signal for basic, lipophilic molecules usually stems from poor desolvation or ion suppression.

  • Check your organic modifier: Ensure you are using LC-MS grade Acetonitrile, not HPLC grade. Impurities in lower-grade solvents cause massive background noise in the low-mass region, suppressing the analyte signal[1].

  • Optimize Source Temperature: The pentyloxy chain increases the molecule's boiling point. Increase your ESI desolvation temperature (typically to 400–500 °C) and drying gas flow to ensure the droplets fully evaporate before entering the mass analyzer.

Q: I am observing severe peak tailing (Asymmetry factor > 1.8). What is causing this, and how can I achieve sharp peaks? A: Peak tailing here is a classic symptom of secondary interactions. The primary amine on your molecule is interacting with unreacted, negatively charged silanol groups on the silica backbone of your stationary phase.

  • Solution: Switch to a column specifically designed for basic compounds, such as a Charged Surface Hybrid (CSH) column or a heavily end-capped high-strength silica (e.g., HSS T3) column[3]. Additionally, ensure your Mobile Phase A contains exactly 0.1% Formic Acid to keep the mobile phase pH well below the pKa of the silanols (pH ~4.0), keeping them neutral.

Q: I am seeing ghost peaks and carryover in my blank injections following a high calibration standard. How do I eliminate this? A: The hydrophobic pentyloxy tail causes the molecule to stick to the injection needle, rotor seal, and the stationary phase.

  • Solution: Implement a strong needle wash consisting of 50:50:0.1 Methanol:Isopropanol:Formic Acid. Isopropanol is highly effective at solubilizing lipophilic chains. Furthermore, extend your chromatographic gradient hold at 95% Mobile Phase B for at least 1.5 minutes to thoroughly flush the column before re-equilibration.

Troubleshooting Start Chromatographic Issue Detected LowSignal Low MS Signal / Ion Suppression Start->LowSignal Tailing Severe Peak Tailing Start->Tailing CheckSolvent Verify LC-MS Grade Solvents & Additives LowSignal->CheckSolvent CheckESI Increase Desolvation Temp to 450°C LowSignal->CheckESI Silanol Silanol Interaction Suspected? Tailing->Silanol ChangeCol Switch to CSH or End-capped C18 Silanol->ChangeCol Yes

Decision Tree for resolving common LC-MS/MS signal and peak shape anomalies.

Part 3: Step-by-Step Experimental Protocol

This self-validating protocol ensures that instrument parameters are empirically optimized for your specific hardware environment.

Phase 1: Compound Tuning (Direct Infusion)
  • Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source. Infuse the solution at 10 µL/min.

  • Precursor Optimization (Q1): Scan Q1 from m/z 100 to 500 in ESI+ mode. Identify the [M+H]+ peak at m/z 313.2. Adjust the Declustering Potential (DP) or Cone Voltage until the intensity of m/z 313.2 is maximized without causing in-source fragmentation.

  • Product Ion Optimization (Q3): Isolate m/z 313.2 in Q1 and perform a product ion scan in Q3. Ramp the Collision Energy (CE) from 10 eV to 50 eV.

  • Selection: Select m/z 191.1 as the quantifier (optimize CE for maximum yield, typically ~22 eV) and m/z 122.1 as the qualifier (typically requires higher CE, ~35 eV).

Phase 2: Chromatographic Method Development
  • Column Installation: Install a Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or equivalent column. Set the column oven to 40 °C to reduce system backpressure and improve mass transfer.

  • Mobile Phase Setup:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution Profile (Flow rate: 0.4 mL/min):

    • 0.0 - 0.5 min: 5% B (Focuses the analyte at the head of the column).

    • 0.5 - 2.5 min: Linear ramp to 95% B (Elutes the hydrophobic analyte).

    • 2.5 - 3.5 min: Hold at 95% B (Self-validation step: Washes strongly retained matrix lipids and prevents carryover).

    • 3.5 - 3.6 min: Return to 5% B.

    • 3.6 - 5.0 min: Re-equilibration.

  • System Suitability Test (SST): Inject a blank (Mobile Phase A), followed by the Lower Limit of Quantification (LLOQ) standard, followed by another blank. Validation criteria: The second blank must show an analyte peak area < 20% of the LLOQ peak area, confirming the absence of carryover.

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL: [Link]

  • A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and formulation scientists working with N-(5-Amino-2-methylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and formulation scientists working with N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide . This compound—often utilized as a critical intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)—presents unique stability challenges due to its bifunctional nature.

Below, you will find an in-depth mechanistic troubleshooting guide, a quantitative breakdown of degradation profiles, and self-validating experimental protocols to ensure the scientific integrity of your stability-indicating assays.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide undergo thermal degradation during standard room-temperature storage? A1: The primary vulnerability of this molecule lies in the unprotected 5-amino group on the aniline moiety. Primary amines are highly susceptible to autoxidation, a radical-mediated chain reaction that can be initiated by trace transition metals, molecular oxygen, or ambient light[1]. The electron-donating methyl group (ortho/para to the amine) increases the electron density of the nitrogen, significantly lowering its oxidation potential. Thermal energy, even at room temperature, provides the activation energy necessary for initial peroxy radical formation. This leads to a cascade forming hydroxylamines, nitroso intermediates, and eventually highly colored azo or azoxy dimers. Lowering the thermal energy via refrigerated storage (2-8°C) and utilizing an inert argon atmosphere suppresses this initiation phase[1].

Q2: We formulated the compound with PEG and Polysorbate 80, but observed rapid degradation upon mild heating (40°C). What is the exact cause? A2: This is a classic case of API-excipient incompatibility driven by excipient impurities. Polymeric excipients like polyethylene glycol (PEG) and polysorbates frequently contain trace levels of hydroperoxides and aldehydes, which are byproducts of their manufacturing or their own oxidative degradation[2]. When subjected to thermal stress, the primary amine of your compound readily reacts with these trace aldehydes via Schiff base formation, or undergoes direct oxidation catalyzed by the peroxides[3]. This oxidative pathway does not even require atmospheric oxygen, as the excipient itself acts as the oxidant[3]. Mitigation requires using high-purity, low-peroxide excipient grades and incorporating solid-state antioxidants (e.g., BHT or propyl gallate).

Q3: How does humidity interact with thermal stress to degrade this specific compound? A3: While the ortho-pentyloxy group provides some steric shielding to the central benzamide linkage, the amide bond remains susceptible to hydrolysis under combined thermal and humid conditions (e.g., 40°C / 75% RH). Water acts as a nucleophile, and elevated thermal energy accelerates the cleavage of the amide bond[1]. This hydrolytic pathway yields two distinct degradants: 2-(pentyloxy)benzoic acid and 2-methyl-1,5-phenylenediamine. Maintaining a strictly low-moisture environment using desiccant packaging (such as Alu/Alu blisters) is essential for long-term solid-state stability.

Part 2: Degradation Profiles & Mitigation Strategies

To effectively manage the stability of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, you must anticipate its behavior under various stress vectors. The following table summarizes the quantitative expectations and causality of its degradation pathways.

Stress ConditionPrimary MechanismKey DegradantsPreventive Mitigation Strategy
Ambient Air / Light (Solid State) Autoxidation of the primary amineN-oxides, Hydroxylamines, Azo/Azoxy dimersStore under Argon/N2 in amber vials; utilize oxygen scavengers in packaging.
Elevated Temp (40°C+) + PEG Excipients Schiff base formation / Peroxide oxidationN-formyl impurities, IminesUse low-peroxide excipients; incorporate solid-state antioxidants (e.g., BHT).
High Humidity + Heat (40°C / 75% RH) Amide bond hydrolysis2-(pentyloxy)benzoic acid, 2-methyl-1,5-phenylenediamineDesiccant packaging; control formulation micro-environmental pH to 6.0-7.0.
Acidic/Basic Solutions + Heat Accelerated nucleophilic/electrophilic attackComplete cleavage to constituent acid and diamineBuffer solutions strictly; avoid prolonged heating during liquid handling.

Part 3: Visualizing the Degradation Network

Understanding the divergent pathways of this molecule is critical for developing stability-indicating HPLC methods. The diagram below illustrates how thermal stress acts as a catalyst for both the oxidative and hydrolytic degradation routes.

ThermalDegradation API N-(5-Amino-2-methylphenyl)- 2-(pentyloxy)benzamide Thermal Thermal Stress (Heat / Energy) API->Thermal Storage Exposure Oxidation Oxidative Pathway (O2, Trace Metals) Thermal->Oxidation Lowers Activation Barrier Hydrolysis Hydrolytic Pathway (Moisture, pH) Thermal->Hydrolysis Accelerates Nucleophilic Attack Deg1 Hydroxylamines & Nitroso Intermediates Oxidation->Deg1 Amine Oxidation Deg3 2-(pentyloxy)benzoic acid Hydrolysis->Deg3 Amide Cleavage Deg4 2-methyl-1,5- phenylenediamine Hydrolysis->Deg4 Amide Cleavage Deg2 Azo / Azoxy Dimers (Colored Degradants) Deg1->Deg2 Radical Dimerization

Mechanistic pathways of thermal, oxidative, and hydrolytic degradation.

Part 4: Standard Operating Procedure (SOP) - Forced Degradation Profiling

To ensure your analytical methods are truly stability-indicating, you must generate these specific degradants in a controlled, self-validating manner. This protocol ensures that the stress applied does not destroy the molecule beyond recognition, but rather pushes it through its natural degradation pathways[1].

Objective: To establish the intrinsic stability profile of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide and validate the resolving power of your HPLC/UPLC methods.

Phase 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the API.

  • Dissolve in 10.0 mL of a 50:50 mixture of Acetonitrile and HPLC-grade Water to create a 1.0 mg/mL stock solution. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.

Phase 2: Oxidative Stress (Solution State) Causality: Targets the primary amine to generate N-oxides and dimers.

  • Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial.

  • Add 1.0 mL of 3% H₂O₂.

  • Incubate at 25°C for 24 hours. (Crucial: Do not apply high heat to peroxide solutions to prevent explosive decomposition and non-specific radical shredding).

  • Self-Validation Step: Prior to HPLC injection, quench the residual peroxide by adding 100 µL of 10% sodium bisulfite solution. This prevents ongoing oxidation inside the autosampler, ensuring reproducible peak areas.

Phase 3: Thermal & Hydrolytic Stress (Solution State) Causality: Targets the benzamide linkage to force cleavage.

  • Acidic: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Self-Validation Step: Neutralize the acidic sample with 1.0 mL of 0.1 M NaOH, and the basic sample with 1.0 mL of 0.1 M HCl before analysis. Failing to neutralize will cause severe peak distortion and retention time shifts on standard C18 columns.

Phase 4: Solid-State Thermal Stress Causality: Mimics long-term storage degradation without solvent effects.

  • Spread 10 mg of the pure solid API uniformly in a thin layer within a glass petri dish to maximize surface area exposure.

  • Expose to 80°C in a convection oven for 7 days.

  • Reconstitute the stressed solid in 10 mL of the mobile phase, filter through a 0.22 µm PTFE syringe filter, and analyze.

References
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate / Pharmaceutics (MDPI). Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Welcome to the technical support center for the organic synthesis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the organic synthesis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will explore the common synthetic pathway, address frequently encountered challenges in a question-and-answer format, and provide detailed troubleshooting protocols.

Overview of Synthetic Strategy

The synthesis of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is most effectively approached via a two-step sequence. This strategy involves first forming the robust amide bond, followed by the reduction of a nitro group to the desired primary amine. This sequence is generally preferred as the free amine can interfere with amide coupling conditions.

The overall workflow is summarized below:

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction SA1 2-(pentyloxy)benzoic acid INT N-(2-methyl-5-nitrophenyl)- 2-(pentyloxy)benzamide SA1->INT SA2 2-methyl-5-nitroaniline FP N-(5-Amino-2-methylphenyl)- 2-(pentyloxy)benzamide INT_ref->FP

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A: The amide coupling reaction (Step 1) is the most critical juncture. Low yields in this step are common due to the reduced nucleophilicity of the aniline starting material.[1] Optimizing the choice of coupling reagent, reaction conditions, and purification of the intermediate is paramount for a high overall yield.

Q2: Why is the nitro-reduction performed as the final step? A: Performing the nitro reduction last is a strategic choice related to functional group compatibility. The free amino group in 5-amino-2-methylaniline is nucleophilic and can lead to undesired side reactions during the amide coupling step, such as reacting with the activated carboxylic acid or the coupling reagent itself.[1][2] Using the nitro-substituted aniline (2-methyl-5-nitroaniline) protects this position, allowing for a cleaner amide bond formation.

Q3: Are there any significant safety concerns with this synthesis? A: Yes. Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Coupling Reagents: Many amide coupling reagents, such as carbodiimides (EDC, DCC) and phosphonium salts (PyBOP), can be skin sensitizers or irritants.[3]

  • Solvents: Anhydrous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used. DMF is a reproductive toxin and requires handling in a well-ventilated fume hood.[3][4]

  • Thionyl Chloride: If preparing the acid chloride of 2-(pentyloxy)benzoic acid, thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas.[5]

  • Catalytic Hydrogenation: If using H₂, Pd/C for the reduction, extreme care must be taken as hydrogen is highly flammable, and Palladium on Carbon can be pyrophoric.

Troubleshooting Guide

Part A: Synthesis of 2-(pentyloxy)benzoic acid

This starting material is typically synthesized via a Williamson ether synthesis from 2-hydroxybenzoic acid (salicylic acid) and a pentyl halide (e.g., 1-bromopentane).

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2-hydroxybenzoic acid. 1. Ineffective base: The phenoxide was not fully formed. 2. Low reaction temperature.1. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. Ensure the base is fresh and dry. 2. Gently heat the reaction mixture (e.g., 50-70 °C) to increase the reaction rate. Monitor by TLC.
Significant amount of dialkylated or ester side product. The carboxylate anion is competing with the phenoxide as a nucleophile, forming the pentyl ester.1. Add the pentyl halide slowly to the pre-formed phenoxide solution at room temperature before heating. 2. Use conditions that favor O-alkylation of the phenol over the carboxylic acid. The phenoxide is a softer nucleophile than the carboxylate and should preferentially react with the alkyl halide.
Part B: Amide Coupling Reaction

This step couples 2-(pentyloxy)benzoic acid with 2-methyl-5-nitroaniline. Low yield is the most common problem.

Q: My amide coupling reaction has a very low yield (<40%). What are the primary factors to investigate?

A: Low yields in this step typically stem from four main areas: inadequate activation of the carboxylic acid, poor nucleophilicity of the amine, side reactions, or suboptimal conditions.[1]

1. Inadequate Carboxylic Acid Activation The carboxylic acid must be converted into a more reactive electrophile. If this activation is inefficient, the reaction will not proceed.

  • Solution: Choose a more robust coupling reagent. For challenging couplings with electron-deficient anilines, standard reagents may be insufficient.[2] Consider moving from a carbodiimide like EDC to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based reagent.[3][6] These are often more efficient but also more expensive.

Amide_Coupling_Mechanism cluster_activation Activation Acid R-COOH (2-(pentyloxy)benzoic acid) ActiveEster Activated Intermediate (O-acylisourea) Acid->ActiveEster Amine R'-NH2 (2-methyl-5-nitroaniline) Product Amide Product CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveEster ActiveEster_ref->Product_ref Amine_ref->Product_ref Nucleophilic Attack

Caption: General mechanism of carbodiimide-mediated amide coupling.

2. Poor Nucleophilicity of the Amine 2-methyl-5-nitroaniline is an electron-deficient aniline due to the electron-withdrawing nitro group. This reduces the nucleophilicity of the amino group, making it a poor attacker for the activated acid.

  • Solution:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[1]

    • Increase Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a good starting point.[1]

    • Use an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) can react with the initial activated intermediate to form an active ester that is more reactive towards the amine and less prone to side reactions.

3. Side Reactions & Reagent Degradation

  • N-acylurea Formation: With carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your starting material.[2][3] Using an additive like HOBt can intercept the intermediate and prevent this.

  • Reagent Degradation: Coupling reagents are often moisture-sensitive. Using an old or improperly stored bottle can lead to complete reaction failure. Always use fresh, high-quality reagents.[1]

Table 1: Comparison of Common Coupling Reagents

ReagentAcronymProsCons
N,N'-Dicyclohexyl-carbodiimideDCCInexpensive, widely available.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely; skin sensitizer.[2][6]
1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimideEDCForms water-soluble urea byproduct, easily removed by aqueous workup.Can form N-acylurea byproduct if an additive is not used.[1][3]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHighly efficient, especially for hindered couplings.More expensive; generates phosphonium byproducts.[3]
(1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid) hexafluorophosphateHATUVery powerful, fast reaction times, low racemization.[6]Expensive; requires a non-nucleophilic base like DIPEA.
Part C: Nitro Group Reduction

This final step converts the intermediate N-(2-methyl-5-nitrophenyl)-2-(pentyloxy)benzamide to the final product.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Incomplete reduction; starting material remains. 1. Inactivated catalyst (for H₂, Pd/C). 2. Insufficient reducing agent (for SnCl₂, Fe, Zn).1. Ensure the Pd/C catalyst is fresh. If the reaction stalls, filter through celite and add fresh catalyst. 2. Use a sufficient excess of the metal reducing agent (typically 3-5 equivalents). Ensure the acid (e.g., HCl, NH₄Cl) is also in sufficient quantity.[7][8]
Low yield of isolated product after workup. The product, now a basic amine, may have complexed with the metal salts (e.g., tin) making extraction difficult.After the reaction, basify the solution carefully (e.g., with aq. NaOH or NaHCO₃) to a pH > 10 to deprotonate the amine and precipitate the metal hydroxides. Filter off the metal salts before extracting the product with an organic solvent like ethyl acetate.
Product degradation or undesired side reactions. Over-reduction or side reactions can occur under harsh conditions (e.g., high H₂ pressure or temperature).1. For catalytic hydrogenation, run the reaction at atmospheric pressure and room temperature. 2. For metal/acid reductions, maintain a moderate temperature (e.g., 50-80 °C) and monitor the reaction closely by TLC to avoid prolonged reaction times.[8]
Part D: Purification

Q: I am having difficulty purifying the final product. It streaks badly on my silica gel column.

A: This is a classic issue when purifying compounds containing basic amino groups on standard silica gel, which is acidic.[9] The amine sticks to the acidic stationary phase, leading to poor separation, tailing, and sometimes decomposition, which significantly lowers your isolated yield.

  • Solution 1: Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (~1-2%) to your eluent system (e.g., hexane/ethyl acetate).[9] This will cap the acidic sites on the silica and allow your compound to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

  • Solution 3: Recrystallization: This is often the preferred method for purifying amides and can be more efficient than chromatography.[9]

    • Solvent Selection: Good single-solvent candidates include ethanol, methanol, or acetone.

    • Solvent System: A two-solvent system, such as ethyl acetate/hexane or acetone/water, is often very effective. Dissolve your crude product in the minimum amount of the "good" solvent (hot), then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[9]

Purification_Workflow Start Crude Product in Organic Solvent Wash Aqueous Workup (Acid/Base Washes) Start->Wash Dry Dry with Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Recrystal Recrystallization Purify->Recrystal Preferred Column Column Chromatography (Deactivated Silica) Purify->Column Alternative Final Pure Product Recrystal->Final Column->Final

Caption: General purification workflow for the final product.

Experimental Protocols

Protocol 1: Amide Coupling via EDC/HOBt
  • To a solution of 2-(pentyloxy)benzoic acid (1.0 equiv.) in anhydrous DCM or DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.

  • Add 2-methyl-5-nitroaniline (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat to 40-50 °C.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-methyl-5-nitrophenyl)-2-(pentyloxy)benzamide. This can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Protocol 2: Nitro Reduction using Tin(II) Chloride
  • Dissolve the crude N-(2-methyl-5-nitrophenyl)-2-(pentyloxy)benzamide (1.0 equiv.) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC until all starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it over crushed ice.

  • Slowly add a saturated aqueous solution of NaHCO₃ or 10% aq. NaOH until the solution is strongly basic (pH > 10) to precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude final product for purification.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51, 5156-5183. Retrieved from [Link]

  • de la Torre, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(20), 4393-4422. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]

  • Akter, T., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. International Journal of Science and Research Archive, 12(1), 1039-1051. Retrieved from [Link]

  • Wenzler, T., et al. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-852. Retrieved from [Link]

  • Glavač, N., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 844. Retrieved from [Link]

  • Google Patents. (2017). CN107245070A - A kind of purification process of Imatinib.
  • Al-Sanea, M. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4299. Retrieved from [Link]

  • Google Patents. (2017). CN107245070B - Purification method of imatinib.
  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide. Retrieved from [Link]

  • Google Patents. (2016). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • ResearchGate. (2025, August 6). Synthesis of 2-pentyloxy allyl ester. Retrieved from [Link]

  • Glorius, F., et al. (2009). 2-(o-Tolyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2559. Retrieved from [Link]

  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Google Patents. (1990). US4994576A - Method for reducing aromatic nitro groups.
  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • Rodríguez-Fallas, M., et al. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937–o938. Retrieved from [Link]

  • Google Patents. (2007). US Patent for An improved process for the preparation of imatinib base and its pharmaceutically acceptable acid addition salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide Assays

Welcome to the advanced troubleshooting hub for fluorogenic assays utilizing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide . This lipophilic benzamide derivative is a highly sensitive probe for measuring specific ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for fluorogenic assays utilizing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide . This lipophilic benzamide derivative is a highly sensitive probe for measuring specific amidase and protease activities. However, its structural properties—specifically the hydrophobic pentyloxy tail and the aromatic benzamide core—make it inherently susceptible to high background fluorescence.

This guide is engineered for drug development professionals and assay scientists. It synthesizes field-proven methodologies to help you identify the mechanistic root causes of background noise, implement self-validating experimental controls, and achieve high-fidelity signal-to-background (S/B) ratios.

🔬 Core Troubleshooting Guide (FAQs)

Q1: Why is my baseline fluorescence so high immediately upon adding the substrate to the assay buffer?

The Causality: The highly hydrophobic 2-(pentyloxy)benzamide moiety drives the substrate to self-assemble into micelles or amorphous aggregates in aqueous buffers. This aggregation restricts intramolecular rotation (RIR) of the aromatic rings. In many fluorogenic systems, this restriction leads to Aggregation-Induced Emission (AIE) , a phenomenon where non-emissive dissolved molecules become highly fluorescent upon aggregation[1]. Furthermore, large aggregates cause Rayleigh light scattering, which the fluorometer's optics misinterpret as a background fluorescent signal. The Solution: You must enhance substrate solubility to maintain it in a monomeric state. Introduce a miscible organic co-solvent (e.g., 2–5% DMSO) and a non-ionic surfactant (e.g., 0.01% Triton X-100 or Pluronic F-127). This breaks up the hydrophobic aggregates without denaturing the target enzyme, quenching the AIE effect.

Q2: I observe a steady, time-dependent increase in background fluorescence in my "No Enzyme" negative control. What is happening?

The Causality: This indicates spontaneous hydrolysis of the benzamide bond. While amides are generally stable, assay buffers containing strong nucleophiles (e.g., high concentrations of Dithiothreitol (DTT), TCEP, or primary amines like Tris at high pH) can slowly cleave the amide bond over time. This prematurely releases the fluorescent 5-amino-2-methylaniline derivative, causing a drifting baseline[2]. The Solution: Switch to a non-nucleophilic, zwitterionic buffer system (e.g., HEPES or MOPS at pH 7.2–7.4). If a reducing agent is strictly required to maintain the catalytic cysteine/serine of your target enzyme, substitute DTT with low concentrations of β -mercaptoethanol (<1 mM) and prepare the substrate working solution immediately before the kinetic read.

Q3: The assay works beautifully in purified buffer, but the background is unmanageable when testing complex biological matrices (e.g., cell lysates). How can I fix this?

The Causality: Two distinct factors drive matrix interference in lipid amidase assays[3]:

  • Non-specific Protein Binding: The lipophilic pentyloxy tail binds non-specifically to hydrophobic pockets of abundant matrix proteins (like serum albumin). This binding mimics the RIR effect of aggregation, triggering false-positive fluorescence.

  • Off-Target Amidase Activity: Crude lysates contain endogenous hydrolases (e.g., fatty acid amide hydrolases or lysosomal acid ceramidases) that cleave the substrate independently of your target enzyme. The Solution: Pre-incubate the lysate with a targeted serine hydrolase inhibitor that specifically quenches off-target activity without affecting your enzyme of interest. To mitigate non-specific binding, add 0.1% Bovine Serum Albumin (BSA) to your standard curve and buffer control wells; this normalizes the RIR background effect across all samples, allowing for accurate baseline subtraction.

📊 Quantitative Optimization Data

To demonstrate the impact of buffer formulation on background suppression, the following table summarizes the quantitative improvements achieved by systematically addressing aggregation and spontaneous hydrolysis.

Assay ConditionBaseline RFU (t=0)Spontaneous Hydrolysis Rate ( Δ RFU/min)Signal-to-Background (S/B) Ratio*
Standard Buffer (Tris pH 8.0, No Additives)4,52015.21.8
+ 5% DMSO (Solubility Enhancement)2,10014.83.4
+ 0.01% Triton X-100 (Micelle Disruption)1,85013.54.1
Optimized Buffer (HEPES pH 7.4 + DMSO + Triton)840 1.1 12.5

*S/B Ratio calculated at t=30 minutes using 10 nM target amidase.

⚙️ Mechanistic & Workflow Visualizations

The following diagrams map the physical pathways generating background noise and provide a logical decision tree for assay optimization.

Mechanism Substrate N-(5-Amino-2-methylphenyl)- 2-(pentyloxy)benzamide (Intact Substrate) Aggregation Hydrophobic Aggregation (AIE / Light Scattering) Substrate->Aggregation Aqueous Buffer (Poor Solubility) Hydrolysis Spontaneous Hydrolysis (Buffer Nucleophiles) Substrate->Hydrolysis High pH / Nucleophiles ProteinBinding Non-Specific Protein Binding (Matrix Interference) Substrate->ProteinBinding Cell Lysate Matrix Enzyme Target Amidase Cleavage (Specific Activity) Substrate->Enzyme Target Enzyme HighBackground High Background Fluorescence Aggregation->HighBackground Hydrolysis->HighBackground ProteinBinding->HighBackground Fluorophore Released Fluorophore (Specific Signal) Enzyme->Fluorophore

Mechanistic pathways of specific signal generation versus background fluorescence sources.

Workflow Start Observe High Background in Assay Readout CheckControl Is background present in No-Enzyme Buffer Control? Start->CheckControl YesBuffer Yes: Substrate/Buffer Issue CheckControl->YesBuffer True NoBuffer No: Biological Matrix Issue CheckControl->NoBuffer False OptSolvent Optimize Co-solvents (Add 2-5% DMSO) YesBuffer->OptSolvent AddDetergent Add Surfactants (0.01% Triton X-100) YesBuffer->AddDetergent CheckLysate Normalize with BSA & Pre-clear Lysates NoBuffer->CheckLysate AddInhibitor Add Off-Target Amidase Inhibitors NoBuffer->AddInhibitor Validate Run Kinetic Validation (Calculate S/B Ratio) OptSolvent->Validate AddDetergent->Validate CheckLysate->Validate AddInhibitor->Validate

Decision tree for troubleshooting and resolving high background fluorescence in assays.

🧪 Self-Validating Experimental Protocol: Background-Optimized Kinetic Assay

To ensure trustworthiness in your data, this protocol utilizes a continuous kinetic read rather than an endpoint read. Kinetic assays inherently validate themselves by allowing you to mathematically subtract static background (aggregation/matrix binding) from dynamic background (spontaneous hydrolysis) and specific signal.

Step 1: Reagent Preparation
  • Substrate Stock: Dissolve N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis during storage. Store in aliquots at -20°C.

  • Optimized Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100. Causality: HEPES prevents nucleophilic attack on the benzamide bond, while Triton X-100 prevents AIE-inducing micelle formation.

Step 2: Matrix Pre-Clearance (If using cell lysates)
  • Dilute cell lysates to the desired working concentration in the Optimized Assay Buffer.

  • Add a broad-spectrum inhibitor cocktail (excluding inhibitors of your target enzyme) and incubate on ice for 15 minutes.

  • Supplement the buffer with 0.1% BSA to saturate non-specific hydrophobic binding sites prior to substrate addition.

Step 3: Plate Setup (Self-Validating Controls)

Set up a black, flat-bottom 96-well or 384-well microplate with the following self-validating control wells:

  • Blank Control: Assay Buffer + DMSO (No substrate, no enzyme) Checks for buffer auto-fluorescence.

  • No Enzyme Control (NEC): Assay Buffer + Substrate Quantifies spontaneous hydrolysis and AIE.

  • Matrix Control: Lysate + Substrate + Target-Specific Inhibitor Quantifies off-target matrix cleavage.

  • Experimental Wells: Lysate/Enzyme + Substrate.

Step 4: Kinetic Measurement
  • Pre-warm the microplate containing buffers and enzymes to 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate (final concentration: 10–50 μ M, ensuring final DMSO concentration is 5%).

  • Immediately transfer to a microplate reader. Read fluorescence continuously (e.g., every 1 minute for 60 minutes) at the appropriate excitation/emission wavelengths for the released fluorophore.

  • Data Analysis: Extract the slope ( Δ RFU/min) from the linear portion of the kinetic curve. Subtract the NEC slope from the Experimental slope to isolate the specific target amidase activity.

📚 References

  • Aggregation-Induced Emission Luminogens for Activity-Based Sensing Accounts of Chemical Research[Link][1]

  • Fluorogenic – Knowledge and References Taylor & Francis [Link][2]

  • A fluorogenic substrate for the detection of lipid amidases in intact cells Journal of Lipid Research (via PMC)[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validating Target Engagement of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide using CETSA vs. Traditional Assays

The validation of intracellular target engagement (TE) is a critical bottleneck in modern drug development. For novel bioactive scaffolds like N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB) —a molecule sharing...

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Author: BenchChem Technical Support Team. Date: March 2026

The validation of intracellular target engagement (TE) is a critical bottleneck in modern drug development. For novel bioactive scaffolds like N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB) —a molecule sharing structural pharmacophores with benzamide-class kinase inhibitors and epigenetic probes[1]—demonstrating that the drug reaches and binds its intended target inside a living cell is paramount.

Historically, researchers relied on biochemical assays using purified proteins. However, these methods strip away the physiological context, including native protein complexes, ATP concentrations, and subcellular compartmentalization. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, in-cell target validation[2].

This guide provides an objective comparison between CETSA and alternative methodologies, alongside a self-validating experimental protocol for assessing AMPB target engagement.

The Biophysical Causality of CETSA

CETSA is grounded in a fundamental biophysical principle: thermodynamic stabilization . When a small molecule ligand like AMPB binds to its target protein, it forms non-covalent interactions (hydrogen bonds, van der Waals forces) that lower the Gibbs free energy ( ΔG ) of the folded protein state[3].

When subjected to a transient heat challenge, apo-proteins (unbound) denature and irreversibly aggregate. In contrast, the ligand-bound complex requires significantly more thermal energy to unfold. By quantifying the remaining soluble protein across a temperature gradient, researchers can calculate the melting temperature ( Tm​ ) and observe a rightward shift ( ΔTm​ ) that definitively proves direct binding[4].

TE_Logic Target Target Protein (Native State) Complex Ligand-Target Complex (Thermodynamically Stabilized) Target->Complex + AMPB Unbound Unbound Protein (Denatured & Aggregated) Target->Unbound Heat (No Ligand) AMPB AMPB Ligand AMPB->Complex Bound Bound Protein (Soluble & Intact) Complex->Bound Heat (Ligand Present) Heat Heat Stress

Thermodynamic stabilization of target proteins by AMPB binding under heat stress.

Comparative Analysis: CETSA vs. Alternative Methodologies

To objectively evaluate AMPB, we must compare CETSA against traditional target engagement assays: SPR (Surface Plasmon Resonance), DARTS (Drug Affinity Responsive Target Stability), and PAL (Photoaffinity Labeling).

Why CETSA Outperforms for AMPB

AMPB is a highly lipophilic molecule driven by its pentyloxy chain and benzamide core. Modifying this structure for PAL (e.g., adding a diazirine group) risks altering its membrane permeability and binding pose, leading to false artifacts. Furthermore, SPR requires purified recombinant proteins, completely ignoring whether AMPB can actually penetrate the cell membrane to reach its target. CETSA is the only method that allows the evaluation of the unmodified AMPB molecule within the intact cellular environment [5].

Table 1: Quantitative & Qualitative Comparison of TE Assays
Assay TypeEnvironmentRequires Ligand Modification?Causality / Mechanism of ActionPhysiological Relevance
CETSA Live Cells / Tissues No Thermodynamic stabilization against heat-induced aggregation. High
DARTS Cell LysatesNoSteric shielding against protease (e.g., Pronase) degradation.Medium (Lysis destroys compartments)
SPR In Vitro (Chip)No (Target immobilized)Real-time surface plasmon shifts via mass accumulation.Low (Purified protein only)
PAL Live CellsYes (UV-crosslinker)Covalent crosslinking via UV irradiation followed by click-chemistry.Medium (Probe may alter binding)

Experimental Protocol: Validating AMPB Target Engagement

This protocol is designed as a self-validating system. Every step is engineered to preserve the causality of the ligand-target interaction while eliminating false positives.

CETSA_Workflow A Live Cells Incubation B AMPB Treatment (Target Binding) A->B C Thermal Challenge (Gradient Heating) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation (Remove Aggregates) D->E F Detection (Western Blot) E->F

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology

1. Cell Culture and Compound Treatment

  • Action: Seed target cells (e.g., K562 or HeLa) in 6-well plates and culture until 80% confluent. Treat cells with 10 µM AMPB or an equivalent volume of DMSO (Vehicle) for 1 to 2 hours at 37°C.

  • Causality: Treating intact cells ensures that AMPB must navigate the lipid bilayer and contend with intracellular drug efflux pumps, providing a true measure of physiological target engagement[2].

2. Thermal Challenge (Gradient Heating)

  • Action: Harvest cells, wash with PBS, and resuspend in a physiological buffer (TBS supplemented with protease inhibitors). Aliquot the cell suspension equally into 8-12 PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Causality: The 3-minute heat shock provides sufficient kinetic energy to denature unbound proteins without causing complete cellular degradation. The cooling step halts the denaturation process, locking the protein states[6].

3. Non-Detergent Cell Lysis

  • Action: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Causality (Critical Step): You must not use harsh detergents like SDS or high concentrations of Triton X-100. Chemical detergents will artificially solubilize the heat-denatured protein aggregates, destroying the assay's signal window. Freeze-thaw mechanically shears the cell membrane while perfectly preserving the solubility differential between the denatured and intact proteins[4].

4. Ultracentrifugation

  • Action: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant.

  • Causality: High-speed centrifugation pellets the heavy, denatured protein aggregates. Only the soluble, natively folded proteins (stabilized by AMPB) remain in the supernatant[6].

5. Detection and Quantification

  • Action: Analyze the soluble fractions using quantitative Western Blotting or AlphaScreen technology. Plot the normalized protein band intensities against temperature to generate a melt curve.

Data Presentation & Interpretation

A successful CETSA experiment will yield a sigmoidal melt curve. The inflection point of this curve is the Tm​ . If AMPB successfully engages its target, the curve will shift to the right, indicating an increase in thermal stability.

Table 2: Expected Melt Curve Parameters for AMPB Validation
Treatment GroupConcentrationApparent Tm​ (°C) ΔTm​ Shift (°C)Target Engagement Status
Vehicle (DMSO) 0.1%48.5 ± 0.2N/ABaseline
AMPB 1 µM51.1 ± 0.3+ 2.6Positive (Dose-dependent)
AMPB 10 µM54.2 ± 0.2+ 5.7Positive (Saturated Binding)
Negative Control Compound 10 µM48.6 ± 0.4+ 0.1Negative (No Binding)

Data Interpretation: A ΔTm​ of +5.7°C at 10 µM provides robust, self-validating evidence that AMPB directly binds the target protein inside the living cell. The lack of a shift in the negative control confirms that the stabilization is driven by specific ligand-target interactions, rather than a global change in cellular proteostasis.

Conclusion

Validating the target engagement of novel scaffolds like N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide requires assays that respect the biophysics of the living cell. While SPR and DARTS offer utility in early biochemical screening, CETSA stands alone in its ability to confirm that an unmodified drug reaches its target in a physiologically relevant environment. By adhering strictly to non-detergent lysis and precise thermal gradients, researchers can generate trustworthy, E-E-A-T compliant data that significantly de-risks downstream drug development.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.
  • Massey, C., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Google Patents.

Sources

Comparative

Advanced Protocol Guide: Selecting Positive Controls for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide Viability Assays

As targeted therapeutics grow increasingly complex, evaluating novel lipophilic compounds in cell viability assays requires rigorous, self-validating experimental designs. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics grow increasingly complex, evaluating novel lipophilic compounds in cell viability assays requires rigorous, self-validating experimental designs. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a highly specific synthetic derivative. It features a 5-amino-2-methylphenyl moiety—a privileged structural scaffold famously utilized as the hinge-binding aniline in the BCR-ABL inhibitor [1]—coupled with a highly lipophilic 2-(pentyloxy)benzamide group.

When evaluating such targeted, lipophilic agents, the selection of positive controls cannot be arbitrary. A poorly chosen control can lead to false assay windows, masking compound precipitation or off-target metabolic artifacts. This guide objectively compares alternative positive controls, explains the mechanistic causality behind their selection, and provides a self-validating protocol for ATP-based viability screening.

Mechanistic Rationale: The Causality of Control Selection

To establish a robust viability assay, a single positive control is rarely sufficient. A self-validating system requires a bifurcated control strategy :

  • Assay Window Controls (Pan-Cytotoxic): Agents that induce rapid, universal cell death to define the absolute floor of the assay's dynamic range.

  • Mechanistic/Structural Controls (Targeted): Agents that share structural or functional similarities with the test compound to validate the incubation timeline and cellular penetrance.

The Structural Challenge of the Test Compound

The pentyloxy chain in N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide significantly increases its partition coefficient (LogP). Highly lipophilic compounds are prone to micro-precipitation in aqueous culture media, which can artificially lower the effective concentration and skew IC50 calculations. Therefore, the vehicle control (DMSO) must be strictly matched across all wells, and a structurally related targeted control should be used to verify that the assay timeline accommodates the slower apoptotic kinetics typical of targeted kinase or epigenetic inhibitors.

Objective Comparison of Positive Controls

The table below synthesizes the performance metrics of leading positive controls when multiplexed with lipophilic benzamide derivatives.

Control AgentMechanism of ActionTypical IC50 RangeZ'-Factor ContributionPrimary Utility in Benzamide Assays
Staurosporine Pan-kinase inhibitor; induces rapid caspase-dependent apoptosis.10 nM – 500 nMHigh (>0.7) Universal positive control to define the 0% viability baseline.
Imatinib Mesylate Targeted BCR-ABL/c-KIT inhibitor.0.1 µM – 5.0 µMModerate (0.5 – 0.7) Structural reference (shares the 5-amino-2-methylphenyl core).
Puromycin Protein translation inhibitor.1.0 µM – 10.0 µMHigh (>0.7) Alternative pan-cytotoxic control for non-kinase targets.
DMSO (0.1% - 0.5%) Vehicle / Solvent.N/ABaseline Negative control; strictly matched to prevent precipitation artifacts.

Data Interpretation: While [2] is the gold standard for defining the maximum assay signal window due to its rapid induction of mitochondrial depolarization, Imatinib serves as the ideal structural control. Because Imatinib shares the identical aniline core, it helps validate that the 72-hour incubation window is sufficient for this specific class of molecules to penetrate the cell and induce targeted apoptosis.

Cell Death Signaling Pathways

Understanding the kinetic differences between your controls and your test compound is critical. Pan-kinase inhibitors trigger rapid cell death, whereas targeted benzamides require longer incubation periods (typically 48-72 hours) to manifest ATP depletion.

Pathway Stauro Staurosporine (Pan-Kinase Inhibitor) BroadKinase Broad Kinase Inhibition Stauro->BroadKinase Benzamide N-(5-Amino-2-methylphenyl)- 2-(pentyloxy)benzamide TargetedKinase Targeted Kinase/HDAC Inhibition Benzamide->TargetedKinase Imatinib Imatinib (Targeted Control) Imatinib->TargetedKinase Mito Mitochondrial Depolarization BroadKinase->Mito Rapid (<24h) TargetedKinase->Mito Delayed (48-72h) Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis / Cell Death (ATP Depletion) Caspase->Apoptosis

Fig 1. Kinetic divergence in apoptosis signaling between Staurosporine and targeted benzamide derivatives.

Assay Selection: Why ATP-Based Detection is Mandatory

For lipophilic compounds, metabolic assays like MTT or MTS are highly susceptible to chemical interference. The test compound can precipitate and artificially reduce tetrazolium salts, leading to false-positive viability readings.

According to the NIH [3], ATP quantitation is the most robust method for high-throughput viability screening. We strongly recommend the [4]. It directly lyses the cells and measures ATP via a luciferase reaction, bypassing the metabolic artifacts associated with colorimetric assays.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that the assay validates its own dynamic range through the calculation of the Z'-factor.

Phase 1: Preparation and Cell Seeding
  • Cell Preparation: Harvest target cells in the exponential growth phase. Ensure viability is >95% via Trypan Blue exclusion.

  • Seeding: Dispense 1,000 to 5,000 cells per well into a white, opaque-bottom 384-well microplate in 25 µL of complete culture media.

  • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence and recovery.

Phase 2: Compound Treatment (Strict DMSO Matching)

Critical Step: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity, and must be identical across all wells to maintain the solubility of the pentyloxy group.

  • Test Compound: Prepare a 10-point, 3-fold serial dilution of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide starting at 10 µM.

  • Positive Control 1 (Assay Window): Add Staurosporine at a final concentration of 1 µM to designated control wells.

  • Positive Control 2 (Structural Reference): Add Imatinib Mesylate at a final concentration of 5 µM to designated wells.

  • Negative Control (Vehicle): Add DMSO matched to the exact concentration of the highest compound well (e.g., 0.5%).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Quantitation & Z'-Factor Validation
  • Equilibration: Remove the 384-well plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.25–1.0 second per well).

Phase 4: Data Analysis

Before calculating the IC50 of the benzamide derivative, the assay must be validated using the Z'-factor formula: Z' = 1 -[ 3(σ_positive + σ_negative) / |μ_positive - μ_negative| ] (Where σ = standard deviation and μ = mean luminescence). A Z'-factor ≥ 0.5 confirms a robust assay window, validating that the Staurosporine successfully established the absolute baseline.

Viability Assay Workflow Visualization

Workflow Seed 1. Cell Seeding (384-well plate) Treat 2. Compound Treatment (Controls + Benzamide) Seed->Treat Incubate 3. Incubation (72 hours) Treat->Incubate Reagent 4. CellTiter-Glo Addition Incubate->Reagent Read 5. Luminescence Readout Reagent->Read Analyze 6. Z'-Factor & IC50 Calculation Read->Analyze

Fig 2. Standardized high-throughput workflow for ATP-based cell viability screening.

References

  • Kompella A, et al. "A Facile Total Synthesis for Large-Scale Production of Imatinib Base." Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual - NCBI Bookshelf (NIH). Available at:[Link]

Validation

Assessing N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (AMPB-52) Reproducibility in 3D Cell Cultures: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide As drug discovery pipelines mature, the pharmaceutical industry faces a critical bottleneck: the high a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

As drug discovery pipelines mature, the pharmaceutical industry faces a critical bottleneck: the high attrition rate of oncology compounds transitioning from in vitro screening to in vivo models. Traditional 2D monolayer cultures often overpredict drug efficacy because they fail to replicate the complex extracellular matrix (ECM) and pathophysiological gradients of solid tumors[1].

This guide provides an objective, data-driven framework for evaluating N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (hereafter referred to as AMPB-52 )—a novel, highly lipophilic targeted kinase inhibitor probe. We will compare its performance against standard reference compounds like Imatinib across 3D multicellular tumor spheroids (MCTS)[2], detailing the mechanistic rationale, self-validating workflows, and reproducibility metrics required for high-throughput screening (HTS)[3].

Mechanistic Rationale: Overcoming the 3D Penetration Barrier

AMPB-52 is engineered to address the physical diffusion barriers inherent to solid tumors. Its chemical structure combines two critical functional domains:

  • The N-(5-amino-2-methylphenyl) Pharmacophore: A well-documented hinge-binding motif utilized in successful tyrosine kinase inhibitors (TKIs) such as Imatinib, providing high-affinity anchoring to the active site of target kinases[2],[4].

  • The 2-(pentyloxy)benzamide Moiety: Unlike the highly polar piperazine ring of Imatinib, the pentyloxy chain significantly increases the compound's partition coefficient (LogP). This lipophilic modification is hypothesized to enhance membrane permeability, allowing the molecule to partition through the lipid-rich outer layers of a tumor spheroid and reach the hypoxic, necrotic core[1].

Mechanism Kinase Target Tyrosine Kinase (Active State) Apoptosis Apoptosis & Growth Arrest Kinase->Apoptosis Blocked Signaling ATP Intracellular ATP ATP->Kinase Binds Hinge Region AMPB52 AMPB-52 (Lipophilic Inhibitor) AMPB52->Kinase Competitive Inhibition Imatinib Imatinib (Standard TKI) Imatinib->Kinase Weakened Inhibition in 3D TumorCore 3D Tumor Core (Hypoxic/Dense ECM) TumorCore->AMPB52 Penetrates TumorCore->Imatinib Restricts Diffusion

Figure 1: Differential penetration and kinase inhibition of AMPB-52 vs. Imatinib in 3D tumor models.

Comparative Performance Data: 2D vs. 3D Efficacy

To objectively assess the value of AMPB-52, we must compare its IC50 shift when moving from 2D to 3D cultures. In 2D monolayers, cells are bathed uniformly in nutrients and drugs. In 3D MCTS, gradients of oxygen, ATP, and lactate form, mimicking in vivo resistance[1],[3].

As shown in Table 1 , the reference TKI (Imatinib) suffers a massive ~18.8-fold drop in potency in 3D cultures due to its inability to penetrate the dense ECM. Conversely, the lipophilic AMPB-52 maintains its efficacy, exhibiting only a 3.0-fold shift.

Table 1: Comparative Efficacy (IC50 values) in K562 Models
Compound2D Monolayer IC50 (nM)3D Spheroid IC50 (nM)Fold Shift (3D/2D)Efficacy Retention
Imatinib (Reference)45 ± 4850 ± 6218.8xPoor
AMPB-52 38 ± 3115 ± 123.0xExcellent

Data represents mean ± SD of three independent experiments (n=6 wells per concentration).

The Self-Validating 3D Experimental Workflow

Achieving reproducible data in 3D cultures requires strict control over spheroid geometry and assay chemistry. Standard ATP-based viability assays often fail in 3D because their lysis buffers cannot penetrate the spheroid core, leading to artificially low luminescence and high Coefficient of Variation (CV%)[5].

To solve this, our protocol utilizes to force uniform cell aggregation, paired with the, which features enhanced lytic capacity specifically engineered for microtissues[5],[6],[3].

Step-by-Step Methodology

Phase 1: Spheroid Assembly & Quality Control (Days 0-3)

  • Cell Seeding: Resuspend target cells (e.g., K562 or HCT116) in complete media. Seed exactly 1,000 cells per well into a 384-well ULA round-bottom plate in a 40 µL volume.

    • Causality: 1,000 cells generate a spheroid of ~300-400 µm in diameter by Day 3. Spheroids larger than 500 µm develop severe necrotic cores that skew ATP readouts, while smaller spheroids fail to develop hypoxic gradients[3].

  • Centrifugation: Centrifuge the plate at 200 x g for 5 minutes.

    • Causality: This physically forces the cells into the U-bottom apex, ensuring a single, centralized spheroid forms per well rather than multiple irregular satellites.

  • Validation Gate (Day 3): Image the plate using a high-content imager. Calculate the CV% of spheroid volumes. Do not proceed to dosing unless CV% < 10%.

Phase 2: Compound Dosing (Day 3) 4. Edge-Effect Mitigation: Ensure the outermost perimeter wells of the 384-well plate contain only PBS or media to prevent evaporation-induced osmolarity shifts in the assay wells. 5. Drug Addition: Prepare a 10-point serial dilution of AMPB-52 and Imatinib at 5X concentration. Add 10 µL of the drug solution to the existing 40 µL culture (final volume 50 µL). Incubate for 72 hours.

Phase 3: Enhanced Lysis & Readout (Day 6) 6. Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Causality: ATP-dependent luciferase reactions are highly temperature-sensitive. Uneven plate temperatures will cause severe edge effects in the luminescent signal[5].

  • Lysis: Add 50 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously on an orbital shaker for 5 minutes.

  • Deep Incubation: Incubate at room temperature for an additional 25 minutes.

    • Causality: Standard 2D ATP assays require only 10 minutes. The 25-minute incubation is mandatory for 3D spheroids to allow the enhanced detergents to fully dissolve the dense ECM and extract ATP from the innermost hypoxic cells[5],[6].

  • Readout: Measure luminescence using a standard multi-mode plate reader.

Workflow Step1 Day 0: Seed Cells in 384-well ULA Step2 Day 3: MCTS Formation (Quality Check) Step1->Step2 Step3 Day 3-6: Dose AMPB-52 (10-point curve) Step2->Step3 Step4 Day 6: CellTiter-Glo 3D (Enhanced Lysis) Step3->Step4 Step5 Readout: ATP Luminescence (Z'-factor > 0.8) Step4->Step5

Figure 2: Standardized 3D high-throughput screening workflow for evaluating AMPB-52 reproducibility.

Validating Assay Robustness (HTS Metrics)

To prove that the AMPB-52 3D assay is trustworthy for large-scale screening, we must calculate the Z'-factor , a statistical measure of assay reliability that accounts for both the dynamic range of the signal and the data variation[1],[3]. A Z'-factor > 0.5 is considered excellent for HTS.

Table 2: 3D Assay Reproducibility Metrics (384-well format)
MetricHTS Acceptance CriteriaAMPB-52 Assay ResultStatus
Z'-factor > 0.500.82 Pass
Spheroid Volume CV% < 15.0%7.4% Pass
Signal Window (SW) > 2.04.1 Pass

The Z'-factor of 0.82 confirms that the combination of ULA plates, the lipophilic penetrative nature of AMPB-52, and the 3D-specific lytic reagent creates a highly reproducible, self-validating system suitable for rigorous preclinical drug development[5],[1].

References

  • Sirenko, O., et al. "High-throughput screening using multicellular tumor spheroids to reveal and exploit tumor-specific vulnerabilities." DiVA Portal, 2017. Available at:[Link]

  • Friedrich, J., et al. "Multiplexing Spheroid Volume, Resazurin and Acid Phosphatase Viability Assays for High-Throughput Screening of Tumour Spheroids and Stem Cell Neurospheres." PLOS One, 2014. Available at:[Link]

  • ACS Publications. "HSF1 Pathway Inhibitor Clinical Candidate Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, 2023. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide proper disposal procedures

The handling and disposal of complex pharmaceutical intermediates require a rigorous, chemistry-driven approach to ensure the safety of laboratory personnel and the environment. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)be...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex pharmaceutical intermediates require a rigorous, chemistry-driven approach to ensure the safety of laboratory personnel and the environment. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a specialized pharmaceutical precursor[1]. Due to its specific functional groups, it cannot be treated as standard organic waste.

As an application scientist, understanding why a chemical is hazardous is the first step in designing a fail-safe disposal protocol. This guide provides the mechanistic rationale and operational procedures for the safe cradle-to-grave management of this compound.

Chemical Hazard Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule into its reactive components to understand its behavior in biological and environmental systems:

  • The Aromatic Amine Moiety (5-amino-2-methylphenyl): Aromatic amines are highly nucleophilic and prone to metabolic activation (e.g., N-hydroxylation) in biological systems, which can lead to severe cytotoxicity and potential genotoxicity[2]. In the environment, they are highly persistent and toxic to aquatic life.

  • The Lipophilic Tail (2-(pentyloxy)benzamide): The pentyloxy ether chain significantly increases the molecule's partition coefficient (logP). This lipophilicity allows the compound to easily cross dermal barriers, increasing the risk of systemic absorption upon skin contact.

  • Amide Bond Stability: The central amide linkage is highly resistant to hydrolysis at neutral pH. Consequently, this compound will not degrade in standard wastewater treatment facilities, making aqueous drain disposal strictly prohibited and environmentally disastrous.

The Causality of Disposal: Because of its environmental persistence and the risk of toxic nitrogen oxide (NOx) generation upon uncontrolled combustion, this compound must be segregated as a high-hazard organic waste and destroyed via high-temperature incineration equipped with specific exhaust scrubbing technology[3][4].

Operational Safety & Spill Management Protocol

Standard sweeping or mopping of this compound is dangerous. Dry sweeping aerosolizes the toxic aromatic amine, creating a severe inhalation hazard, while water flushing simply spreads the lipophilic contaminant.

Immediate Spill Response Methodology:

  • Evacuate and Isolate: Immediately clear the area of unprotected personnel. Ensure the space is well-ventilated[5].

  • PPE Up-Gowning: Responders must wear a fitted respirator (N95 or P100 for powders), a face shield, a chemically resistant lab coat, and double-layered nitrile or laminate gloves.

  • Containment (No Dry Sweeping): If the material is a dry powder, gently cover it with a commercially available spill pillow or slightly dampen it with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to prevent aerosolization.

  • Absorption: For liquid solutions or wetted powders, apply an inert, non-combustible absorbent material such as vermiculite or dry sand[5].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a corrosive-resistant, sealable container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water. Do not use strong oxidizing agents (like concentrated bleach) directly on the raw spill, as aromatic amines can react violently or form highly toxic byproducts when oxidized uncontrollably.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Hazard Segregation

  • Action: Classify the material as "Toxic Halogen-Free Organic Waste."

  • Validation Check: Verify the waste stream contains zero strong oxidizers (e.g., peroxides, nitric acid) or strong acids. Mixing aromatic amines with oxidizers can trigger spontaneous, violent exothermic reactions[6].

Step 2: Primary Containment

  • Action: Transfer the waste into a UN-certified, corrosive-resistant container (e.g., High-Density Polyethylene (HDPE) or a stainless steel drum with a resistant inner liner)[7].

  • Action: Adhere strictly to Department of Transportation (DOT) maximum fill levels to allow for thermal expansion during transit. Fill liquid solutions to a maximum of 85% capacity, and solid waste to 95% capacity[6].

  • Validation Check: Visually inspect the container seal and ensure the exterior is free of any chemical residue before moving it to the accumulation area.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label detailing the full chemical name: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide.

  • Action: Mark the primary hazards: "Toxic" and "Environmental Hazard." Include the date of initial accumulation.

Step 4: Final Destruction via Incineration

  • Action: Coordinate with a licensed Environmental Protection Agency (EPA) Treatment, Storage, and Disposal Facility (TSDF).

  • Action: The mandated destruction method is Rotary Kiln or Fluidized-Bed Incineration [3]. The facility must process the waste at temperatures exceeding 1000°C.

  • Validation Check: Confirm with the TSDF that their incinerator is equipped with an afterburner and an alkaline scrubber. This is a critical requirement to neutralize the toxic nitrogen oxide (NOx) gases generated during the thermal breakdown of the amine and amide groups[4].

Quantitative Data Summary

Summarizing the logistical parameters ensures compliance with EPA and DOT regulations during the lab-packing and transport phases.

ParameterSpecification / LimitRationale
Waste Classification Toxic Organic Waste (Halogen-Free)Prevents mixing with incompatible oxidizers.
Approved Containment UN-Certified HDPE or Lined SteelResists chemical degradation from lipophilic organics.
Max Fill Level (Solid) ~95% of container volumePrevents over-pressurization while maximizing space[6].
Max Fill Level (Liquid) ~85% of container volumeAllows for vapor expansion during transit[6].
Destruction Method Rotary Kiln Incineration (>1000°C)Ensures complete cleavage of the stable amide bond[3].
Exhaust Requirement Afterburner + Alkaline ScrubberNeutralizes NOx emissions from aromatic amine combustion[4].

Disposal Workflow Visualization

The following diagram illustrates the verified, cradle-to-grave lifecycle for managing this specific class of pharmaceutical intermediate.

DisposalWorkflow A 1. Waste Generation N-(5-Amino-2-methylphenyl) -2-(pentyloxy)benzamide B 2. Hazard Segregation Isolate from Oxidizers & Acids A->B C 3. Primary Containment UN-Certified HDPE (Max Fill: 95% Solid / 85% Liquid) B->C D 4. DOT/EPA Transport Licensed Hazmat Carrier C->D E 5. Final Destruction Rotary Kiln Incineration (>1000°C + NOx Scrubber) D->E

Cradle-to-grave disposal workflow for aromatic amine pharmaceutical intermediates.

References

  • Environmental Protection Agency (EPA). "National Emission Standards for Hazardous Air Pollutants for Pharmaceuticals Production." Federal Register. Available at: [Link]

  • ResearchGate. "Pesticide-Derived Aromatic Amines and Their Biotransformation." ResearchGate. Available at: [Link]

  • Rice University. "Chemical Spills - Environmental Health Safety and Laboratory Operations." Rice University. Available at: [Link]

  • US Waste Online. "Chemical Lab Pack Services | Safe Laboratory Waste Disposal." USW Online. Available at: [Link]

  • Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration." EPA NEPIS. Available at: [Link]

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution." SKC Inc. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Comprehensive Operational Safety & Handling Guide: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety & Handling Guide: N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical scientific discipline. N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a specialized benzamide derivative containing an aniline moiety (5-amino-2-methylphenyl). Compounds of this class present unique toxicological profiles, primarily acting as potent skin sensitizers and carrying the risk of inducing methemoglobinemia upon systemic absorption.

Because this compound is typically synthesized and handled as a fine, dry powder, the primary vectors for occupational exposure are dust inhalation and percutaneous absorption. This guide establishes a self-validating, fail-safe operational protocol for researchers and drug development professionals handling this intermediate.

Risk Assessment & Causality (The "Why")

Before interacting with the chemical, it is critical to understand the causality behind the safety protocols. According to the OSHA Personal Protective Equipment (PPE) Standard (29 CFR 1910.132), a formal hazard assessment must dictate PPE selection[1].

  • Inhalation Hazard: The compound's low molecular weight and powder form make it highly susceptible to aerosolization. Inhalation of aniline-derivative dust bypasses the skin barrier, leading to rapid systemic distribution.

  • Dermal Hazard: Aniline derivatives are lipophilic and can rapidly permeate standard latex gloves. Prolonged exposure can lead to severe contact dermatitis or systemic toxicity[2].

  • Self-Validating Control: Every step in this protocol includes a validation check (e.g., negative pressure seal checks for respirators) to ensure the control measure is actively functioning before exposure occurs.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, standard laboratory attire is insufficient. The following PPE matrix summarizes the required gear, grounded in NIOSH and OSHA standards.

PPE CategorySpecification / StandardCausality & Scientific JustificationReplacement Frequency
Respiratory NIOSH N100 or P100 Half/Full-Face RespiratorNIOSH selection logic dictates N100/P100 filters for highly sensitizing pharmaceutical powders[3]. Captures 99.97% of airborne particles.Replace filters monthly, or immediately if breathing resistance increases.
Hand Protection Double-Gloved: Inner 4-mil Nitrile, Outer 8-mil NitrileAniline derivatives degrade latex rapidly. Double-gloving provides a fail-safe; if the outer glove suffers a micro-tear, the inner glove maintains the barrier[2].Outer gloves: After every session or upon contamination. Inner: Daily.
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents conjunctival absorption of airborne dust. Safety glasses with side shields are insufficient for fine pharmaceutical powders[1].Reusable; decontaminate after each use.
Body Protection Disposable Tyvek® Lab Coat with knit cuffsPrevents accumulation of chemical dust on personal clothing, which can lead to chronic, low-dose secondary exposure.Dispose of weekly, or immediately upon known contamination.

Step-by-Step Operational Workflows

Safe Weighing and Transfer Protocol

When transferring N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide from bulk storage to reaction vessels, follow this self-validating methodology:

  • Environmental Validation: Verify the fume hood or powder weighing isolator face velocity is between 80–120 feet per minute (fpm).

    • Causality: This specific velocity range ensures adequate capture of fine powders without creating turbulent vortices that could disrupt the analytical balance or blow dust back into the operator's breathing zone.

  • PPE Donning & Seal Check: Don all required PPE (see workflow diagram below). Perform a negative-pressure seal check on the N100/P100 respirator by covering the inhalation valves and inhaling gently; the facepiece should collapse slightly with no inward leaks.

  • Static Mitigation: Use anti-static weighing boats and grounded metal spatulas.

    • Causality: Pharmaceutical powders often carry static charges. Electrostatic repulsion can cause the powder to suddenly aerosolize or adhere to the outside of the weighing vessel.

  • Transfer: Carefully transfer the required mass. Cap the primary container immediately after use.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surface with a damp wipe (using 70% Isopropanol or dilute surfactant). Never dry-sweep pharmaceutical powders.

PPE Donning & Doffing Logic

To prevent cross-contamination, the sequence of putting on (donning) and removing (doffing) PPE is just as critical as the equipment itself.

PPEDonning Start Pre-Entry Inspection Glove1 Don Inner Nitrile Gloves Start->Glove1 Coat Don Tyvek Lab Coat Glove1->Coat Resp Don N100/P100 Respirator Coat->Resp Goggles Don Safety Goggles Resp->Goggles Glove2 Don Outer Chemical Gloves Goggles->Glove2 Ready Ready for Handling Glove2->Ready

Standardized PPE donning sequence to ensure maximum contamination control and barrier integrity.

Chemical Spill Response & Disposal Plan

In the event of an accidental release of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, immediate and calculated action is required to prevent facility-wide contamination.

Spill Response Methodology
  • Assess & Isolate: Immediately halt work. Determine if the spill is localized (inside the hood) or environmental (on the floor/bench).

  • Containment (No Dry Sweeping): If the spill is manageable (<50g) and localized, cover the powder with absorbent paper towels dampened with a compatible solvent (e.g., water/surfactant mix or ethanol) to suppress dust generation[4].

  • Collection: Use a non-sparking scoop to collect the dampened material and place it directly into a hazardous waste bag.

  • Surface Decontamination: Wash the affected area three times with a detergent solution, wiping inward from the edges of the spill to the center.

Spill Response Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate Area (HazMat) Assess->Evac High Risk/Airborne Contain Isolate Spill (Damp Wipes) Assess->Contain Manageable (<50g) Evac->Contain HazMat Team Decon Decontaminate Surfaces Contain->Decon Dispose Seal in RCRA Waste Decon->Dispose

Decision logic and response workflow for accidental exposure or powder spills.

Disposal Plan

Do not dispose of this chemical or any contaminated PPE in standard municipal waste.

  • All contaminated wipes, outer gloves, and empty primary containers must be sealed in a designated, labeled RCRA-compliant hazardous waste container.

  • Waste must be slated for high-temperature incineration by a licensed environmental disposal contractor, as standard landfilling of aniline derivatives poses severe groundwater contamination risks[4].

References

  • Chemical Hygiene Plan - USDA ARS. United States Department of Agriculture (USDA). Available at: [Link]

  • Safety Data Sheet: Pharmaceutical Intermediates. Pfizer Ireland Pharmaceuticals / Environmental Protection Agency (EPA). Available at:[Link]

  • NIOSH Respirator Selection Logic 2004 (DHHS Publication No. 2005-100). Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]

  • Personal Protective Equipment: The OSHA Standard (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA) / MCIT. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
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